4-(1-aminocyclobutyl)benzonitrile hydrochloride
Description
Properties
CAS No. |
1909305-75-4 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride (CAS 1909305-75-4)
Executive Summary
The incorporation of sp³-hybridized carbon centers into drug candidates has become a cornerstone strategy in modern medicinal chemistry to improve metabolic stability, solubility, and target specificity. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) is a highly specialized, conformationally restricted building block. By locking a primary amine within a rigid cyclobutane ring attached to a benzonitrile moiety, this compound provides a precise 3D vector for pharmacophore development. It is predominantly utilized in the synthesis of advanced targeted therapies, including AKT kinase inhibitors and epigenetic modulators[1][2].
This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, pharmacological utility, and analytical quality control protocols.
Structural & Physicochemical Profiling
The structural architecture of this compound is engineered to minimize the entropic penalty upon target binding. The cyclobutane ring restricts the degrees of freedom of the primary amine, forcing it into a specific orientation ideal for hydrogen bonding or salt-bridge formation within kinase hinge regions or allosteric pockets. The para-benzonitrile group serves a dual purpose: it can act as a direct hydrogen-bond acceptor or serve as a versatile synthetic handle for further functionalization (e.g., reduction to benzylamines, hydrolysis to amides, or cross-coupling).
Quantitative Physicochemical Data
The following data summarizes the critical parameters of the compound, which dictate its handling and formulation[3]:
| Parameter | Value / Description |
| CAS Number | 1909305-75-4 |
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 208.69 g/mol |
| SMILES | C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl |
| Topological Polar Surface Area (TPSA) | 49.81 Ų |
| LogP (Predicted) | 2.32 |
| Rotatable Bonds | 1 |
| Physical Form | Powder |
| Storage Conditions | Sealed in dry environment, 2–8°C |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Causality Insight: The compound is supplied as a hydrochloride salt rather than a free base. The free primary amine is highly nucleophilic and prone to oxidative degradation or auto-condensation over time. Salification with HCl dramatically increases its shelf-life, thermal stability, and solubility in polar protic solvents, making it a robust reagent for parallel synthesis[3].
Synthetic Methodology & Mechanistic Insights
The synthesis of 1-arylcyclobutan-1-amines requires careful control of regioselectivity and functional group tolerance. The most robust, scalable route avoids hazardous azide reagents (typically used in Ritter reactions) and instead relies on the Hofmann rearrangement.
Synthetic workflow for this compound.
Step-by-Step Protocol
-
Cyclobutanation: React 4-cyanophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base (e.g., NaH or KOH with a phase-transfer catalyst) in DMF.
-
Causality: The highly acidic benzylic protons of the acetonitrile derivative allow for double alkylation, driving the thermodynamically favorable formation of the strained cyclobutane ring.
-
-
Controlled Hydration: The resulting 1-(4-cyanophenyl)cyclobutane-1-carbonitrile is subjected to controlled hydration using KOH in tert-butanol.
-
Causality: This selectively hydrolyzes the sterically hindered aliphatic nitrile to a primary amide without disturbing the para-benzonitrile group, which is protected by the steric bulk of the cyclobutane ring.
-
-
Hofmann Rearrangement: Treat the amide with sodium hypochlorite (NaOCl) and NaOH. The intermediate isocyanate is rapidly hydrolyzed in situ to yield the primary amine.
-
Causality: This step cleanly excises the carbonyl carbon as CO₂, yielding the free base 4-(1-aminocyclobutyl)benzonitrile with complete retention of the cyclobutane architecture.
-
-
Salification: Dissolve the free base in anhydrous diethyl ether or dioxane and introduce anhydrous HCl gas (or a pre-mixed HCl/dioxane solution). Filter the resulting precipitate.
-
Causality: Immediate salt formation prevents the amine from attacking the electrophilic nitrile group of adjacent molecules, ensuring high purity (>95%).
-
Pharmacophore Utility: Kinase & Epigenetic Targets
The 1-aminocyclobutyl motif is a privileged structure in modern pharmacology. It has been extensively patented in the development of inhibitors targeting the PI3K/AKT/mTOR pathway and Polycomb Repressive Complex 2 (PRC2)[1][2][4].
Application in AKT Inhibition
AKT (Protein Kinase B) is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Hyperactivation of AKT is a hallmark of many cancers. Derivatives of 4-(1-aminocyclobutyl)benzonitrile are utilized to synthesize substituted[1,2,4]triazolo[4,3-a]-1,5-naphthyridine compounds, which act as potent, selective AKT inhibitors[1][2].
AKT signaling pathway and pharmacological intervention via derived inhibitors.
Mechanistic Insight: When incorporated into an inhibitor scaffold, the cyclobutyl ring occupies a specific hydrophobic sub-pocket near the ATP-binding site of AKT. Simultaneously, the primary amine (often functionalized further or left as a hydrogen-bond donor) establishes critical interactions with the kinase hinge region, significantly boosting binding affinity and isoform selectivity[1].
Application in Epigenetic Modulation (EED/PRC2)
Beyond kinases, this building block is utilized in the synthesis of triazolopyrimidine compounds targeting Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex[4]. Inhibition of PRC2 methyltransferase activity is a validated pharmacological strategy for treating diffused large B-cell lymphoma (DLBCL) and follicular lymphoma[4].
Analytical Validation & Quality Control
To ensure the integrity of CAS 1909305-75-4 for downstream synthesis, rigorous analytical validation is required. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is a self-validating system designed specifically for basic, nitrogen-containing heterocycles.
RP-HPLC Method Parameters
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).
-
Causality: The XBridge column utilizes ethylene-bridged hybrid (BEH) technology, which is highly resistant to basic compounds and minimizes peak tailing compared to standard silica columns.
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as a volatile ion-pairing agent. It protonates the primary amine, masking residual silanol interactions on the column and ensuring a sharp, symmetrical peak.
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Causality: 254 nm specifically targets the strong π-π* transition of the benzonitrile chromophore, providing high signal-to-noise ratio for accurate purity quantification.
-
References
- ChemScene. (n.d.). 1909305-75-4 | this compound.
- Sigma-Aldrich. (n.d.). This compound | 1909305-75-4.
- Google Patents. (2016). US20160176882A1 - Triazolopyrimidine compounds and uses thereof.
- Google Patents. (2013). US8536193B2 - Inhibitors of AKT activity.
- Google Patents. (2011). WO2011077098A1 - Inhibitors of akt activity.
Sources
- 1. US8536193B2 - Inhibitors of AKT activity - Google Patents [patents.google.com]
- 2. WO2011077098A1 - Inhibitors of akt activity - Google Patents [patents.google.com]
- 3. This compound | 1909305-75-4 [sigmaaldrich.com]
- 4. US20160176882A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(1-aminocyclobutyl)benzonitrile HCl: A Key Building Block for Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(1-aminocyclobutyl)benzonitrile hydrochloride, a crucial intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, explore robust synthetic routes with detailed mechanistic insights, present protocols for its analytical characterization, and discuss its strategic application in the synthesis of advanced pharmaceutical intermediates, including those relevant to the production of Apalutamide. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction: Strategic Importance in Drug Development
This compound is a substituted aromatic nitrile featuring a unique four-membered carbocyclic amine moiety. This structural motif is of significant interest in drug discovery due to the desirable properties the aminocyclobutyl group imparts to a parent molecule, such as improved metabolic stability, enhanced binding affinity through its three-dimensional structure, and favorable solubility profiles.
While not a direct precursor in the most widely published synthetic routes of the non-steroidal antiandrogen Apalutamide, this intermediate serves as a valuable starting material for key structural fragments required in alternative or next-generation synthetic strategies.[1][2] The synthesis of Apalutamide typically involves the coupling of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile with a complex benzamide derivative, namely 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methyl-benzamide.[1] Understanding the synthesis and chemistry of related building blocks like 4-(1-aminocyclobutyl)benzonitrile HCl is therefore critical for process optimization, route scouting, and the development of novel intellectual property in the field of oncology therapeutics.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis and for ensuring laboratory safety.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 4-(1-aminocyclobutyl)benzonitrile;hydrochloride | [3] |
| CAS Number | 1909305-75-4; 1270384-55-8 | [3][4] |
| Molecular Formula | C₁₁H₁₃ClN₂ | [3][4] |
| Molecular Weight | 208.69 g/mol | [4] |
| Appearance | White to off-white powder/solid | - |
| Purity | ≥95% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl | [4] |
| InChI Key | XLKWXFVWNHPDQY-UHFFFAOYSA-N | [3] |
Safety and Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Harmful/Irritant) | - |
| Signal Word | Warning | - |
| Hazard Statements | H302, H315, H319, H335 | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |
Data compiled from commercial supplier safety data sheets. Always consult the specific SDS for the material in use.
Synthesis of 4-(1-aminocyclobutyl)benzonitrile HCl
The synthesis of this intermediate is not trivial and requires a multi-step approach. A chemically sound and scalable pathway can be designed starting from commercially available 4-cyanophenyl-substituted cyclobutanone. The synthesis leverages well-established named reactions, providing a reliable route to the target molecule.
Proposed Synthetic Pathway
A logical and robust synthesis involves a two-step process starting from 4-(4-cyanophenyl)cyclobutanone:
-
Bucherer-Bergs Reaction: Formation of a spiro-hydantoin intermediate from the ketone.
-
Hydrolysis and Decarboxylation: Basic or acidic hydrolysis of the hydantoin to yield the final aminocyclobutyl product.
Experimental Protocol & Mechanistic Rationale
Step 1: Synthesis of 5-(4-cyanophenyl)-1,3-diazaspiro[4.3]nonane-2,4-dione (Spiro-hydantoin Intermediate)
This step utilizes the Bucherer-Bergs reaction, a powerful multicomponent reaction for synthesizing hydantoins from ketones.[5][6]
-
Causality: The reaction is initiated by the in-situ formation of ammonium cyanide from ammonium carbonate and potassium cyanide. The ketone, 4-(4-cyanophenyl)cyclobutanone, is first attacked by ammonia (from the dissociation of ammonium carbonate) to form an imine, or by cyanide to form a cyanohydrin. Both pathways converge on the formation of an α-aminonitrile intermediate.[6] This intermediate then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which rapidly cyclizes and rearranges to the thermodynamically stable hydantoin product.[5] The use of an ethanol/water solvent system is crucial for solubilizing both the organic ketone and the inorganic salts.
-
Protocol:
-
To a sealed pressure vessel, add 4-(4-cyanophenyl)cyclobutanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).
-
Add a 1:1 mixture of ethanol and deionized water.
-
Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
The solid product will precipitate. Collect the crude hydantoin by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual starting materials and salts.
-
Dry the product under vacuum to yield the spiro-hydantoin as a white solid.
-
Step 2: Hydrolysis to 4-(1-aminocyclobutyl)benzonitrile and Salt Formation
-
Causality: Strong basic hydrolysis is required to open the highly stable hydantoin ring. Sodium hydroxide attacks the carbonyl carbons, leading to ring opening to form a carbamate, which is subsequently hydrolyzed and decarboxylated upon heating to yield the free amine. Acidification with hydrochloric acid then protonates the primary amine to form the stable, crystalline hydrochloride salt, which facilitates isolation and improves handling and stability.
-
Protocol:
-
Suspend the spiro-hydantoin intermediate (1.0 eq) in a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-110°C) for 24-48 hours, or until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer to 0-5°C and carefully adjust the pH to ~1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, 4-(1-aminocyclobutyl)benzonitrile HCl, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 40-50°C.
-
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Analytical Method | Expected Results |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-7.8 ppm), cyclobutyl methylene protons (multiplets, ~2.0-2.8 ppm), broad singlet for amine protons (-NH₃⁺, variable shift). The integration should correspond to a 4:6:3 ratio. |
| ¹³C NMR | Signals for quaternary cyclobutyl carbon, cyclobutyl methylene carbons, aromatic carbons (including the ipso-carbon attached to the cyano group and the ipso-carbon attached to the cyclobutyl ring), and the nitrile carbon (~118-120 ppm). |
| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₂N₂. |
| HPLC | A single major peak indicating high purity (typically >98%) using a suitable reversed-phase column and mobile phase (e.g., acetonitrile/water with TFA or formic acid). |
| FT-IR (KBr) | Characteristic peaks for -C≡N stretch (~2220-2230 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and N-H stretch (broad, ~2800-3100 cm⁻¹ for the amine salt). |
Application in Advanced Pharmaceutical Synthesis
As previously noted, the most common Apalutamide synthesis routes utilize an intermediate where the nitrile group is on the cyclobutane ring, not the benzene ring.[1][2] However, 4-(1-aminocyclobutyl)benzonitrile HCl is a strategic precursor for synthesizing related structures or alternative key fragments. For instance, it can be envisioned as a starting point for a fragment that could be coupled to the pyridinone core of Apalutamide or similar drug scaffolds.
A hypothetical, yet chemically sound, transformation could involve the reduction of the benzonitrile to a primary benzylamine. This transformation opens up new synthetic possibilities.
This resulting diamine derivative, with its distinct primary amine and benzylamine functionalities, could be selectively functionalized, making it a highly valuable building block for constructing complex molecules and exploring new chemical space around the Apalutamide core structure.
Conclusion
4-(1-aminocyclobutyl)benzonitrile HCl is a high-value intermediate whose synthesis, while challenging, can be achieved through reliable and well-understood chemical transformations like the Bucherer-Bergs reaction. Its unique structure provides medicinal chemists with a tool to introduce the advantageous aminocyclobutylphenyl moiety into drug candidates. While its direct role in established Apalutamide syntheses is not prominent, its potential as a precursor for novel fragments underscores the importance of understanding its chemistry. The protocols and data presented in this guide offer a solid, scientifically-grounded foundation for the synthesis, characterization, and strategic utilization of this important compound in pharmaceutical research and development.
References
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Apalutamide Using Novel Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.
Sources
- 1. Process For Preparation Of Apalutamide Using Novel Intermediate [quickcompany.in]
- 2. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Engineering the Next Generation of Prostate Cancer Therapeutics: A Technical Guide to AR Antagonists
Executive Summary
The androgen receptor (AR) is the primary oncogenic driver in prostate cancer. While first-generation nonsteroidal AR antagonists (e.g., bicalutamide, flutamide) provided initial clinical benefits, tumor adaptation inevitably leads to castration-resistant prostate cancer (CRPC). In CRPC, AR overexpression and somatic mutations in the ligand-binding domain (LBD) can paradoxically convert first-generation antagonists into agonists[1].
To overcome this, second-generation AR antagonists—enzalutamide, apalutamide, and darolutamide—were engineered with novel chemical scaffolds[2]. These agents exhibit higher binding affinity, lack agonist activity in CRPC models, and disrupt multiple nodes of the AR signaling axis[3]. This whitepaper provides an in-depth analysis of the key building blocks of these therapeutics and outlines the rigorous experimental methodologies required to validate their efficacy.
Chemical Scaffolds and Key Building Blocks
The transition from first- to second-generation AR antagonists required fundamental shifts in medicinal chemistry to increase pharmacophore rigidity and prevent the conformational changes that lead to aberrant AR activation[1].
The Thiohydantoin Core: Enzalutamide and Apalutamide
Enzalutamide and apalutamide share a structurally rigid thiohydantoin core [3]. This scaffold is synthesized via the reaction of cyclobutanone and sodium cyanide, followed by late-stage amide formation[3].
-
Enzalutamide: Features a thiohydantoin ring that tightly binds the AR LBD, preventing the receptor from adopting the active conformation required for coactivator recruitment[2]. However, enzalutamide readily crosses the blood-brain barrier (BBB), where it acts as a GABA-A receptor antagonist, leading to dose-limiting neurotoxicity and seizures in a subset of patients[2].
-
Apalutamide: Engineered to mitigate CNS toxicity, apalutamide replaces the N3-phenyl ring found in early thiohydantoin precursors (like RD-162) with an N3-pyridyl ring [2]. This subtle bioisosteric modification significantly reduces steady-state brain tissue penetration while maintaining high AR affinity[2].
The Pyrazole/Diaryl Core: Darolutamide
Darolutamide diverges entirely from the thiohydantoin architecture, utilizing a distinct, highly flexible pyrazole core [2].
-
Overcoming Resistance: The flexibility of the pyrazole scaffold allows darolutamide to adapt to the altered binding pockets of mutant ARs. It retains potent antagonistic activity against clinically relevant mutations such as AR(F876L), AR(W741L), and AR(T877A), which typically confer resistance to enzalutamide and apalutamide[2].
-
Safety Profile: Darolutamide exhibits minimal BBB penetration, effectively eliminating the seizure risks associated with earlier second-generation agents[2].
Quantitative Comparison of Second-Generation AR Antagonists
| Antagonist | Primary Chemical Scaffold | Key Structural Modification | Half-Life | BBB Penetration & CNS Toxicity | Efficacy vs. AR Mutations (e.g., F876L) |
| Enzalutamide | Thiohydantoin | Base thiohydantoin core | 18.3 hours | High (GABA-A inhibition, seizure risk) | Ineffective (Acts as agonist) |
| Apalutamide | Thiohydantoin | N3-pyridyl ring substitution | ~3-4 days | Moderate (Lower steady-state brain levels) | Ineffective |
| Darolutamide | Pyrazole / Diaryl | Flexible pyrazole architecture | 1.6 hours | Minimal (No elevated seizure risk) | Highly Active |
(Data synthesized from structural and pharmacokinetic profiling of FDA-approved AR antagonists[2].)
Mechanistic Disruption of the AR Axis
Second-generation antagonists do not merely compete for the ligand-binding domain; they fundamentally paralyze the AR signaling cascade at multiple subcellular checkpoints[2]. Upon binding to the AR in the cytoplasm, these compounds prevent the dissociation of heat shock proteins (HSP90), thereby blocking the exposure of the nuclear localization signal (NLS)[4]. Consequently, AR nuclear translocation is halted, preventing DNA binding at androgen response elements (AREs) and subsequent coactivator recruitment[2].
Mechanistic disruption of the Androgen Receptor signaling pathway by second-generation antagonists.
Experimental Methodologies for Antagonist Validation
To validate the efficacy of novel building blocks, drug development professionals must utilize self-validating phenotypic and functional assays. The following protocols outline the gold-standard methodologies for evaluating AR antagonists.
Protocol 1: High-Content AR Nuclear Translocation Assay
Because AR signaling is spatiotemporally regulated, quantifying the physical movement of the receptor provides direct evidence of target engagement.
1. Cell Preparation: Seed recombinant U2OS or CHO-K1 cells stably expressing a GFP- or RFP-tagged human full-length AR into 384-well optical plates at 1 x 10^4 cells/well[5],[4].
-
Causality: Stably transfected lines ensure uniform receptor expression, reducing well-to-well variability and ensuring a robust Z'-factor (>0.5)[4].
2. Compound Treatment (Antagonist Mode): Pre-incubate cells with a dose-response dilution of the test compound. Subsequently, stimulate the cells with a sub-maximal concentration of a reference agonist, such as 10 nM 5α-dihydrotestosterone (DHT)[4].
-
Causality: DHT is required to drive AR into the nucleus. The antagonist's efficacy is measured by its ability to competitively block this specific DHT-induced translocation event[5].
3. Incubation: Incubate the plates for exactly 6 hours at 37°C in a 5% CO2 atmosphere[5].
-
Causality: Six hours represents the optimal kinetic window for AR nuclear accumulation and the formation of characteristic "nuclear foci" before degradation pathways or secondary cellular stress responses dominate[4].
4. Imaging & Analysis: Acquire images using a High-Content Screening (HCS) platform. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity[5].
-
Causality: Ratio-metric analysis normalizes the data against total cellular fluorescent protein expression, eliminating artifacts caused by variations in cell size or basal expression levels. Enzalutamide or mifepristone should be used as a positive control for inhibition[5],[6].
High-Content Screening (HCS) workflow for quantifying AR nuclear translocation inhibition.
Protocol 2: AR-Responsive Reporter Gene Assay (Transactivation)
While translocation proves target engagement, reporter assays validate the functional silencing of gene transcription.
1. Cell Preparation: Thaw and seed mammalian reporter cells (e.g., AR-CALUX or proprietary engineered lines) that feature a luciferase reporter gene functionally linked to a bona fide AR-responsive promoter (ARE)[7],[8].
-
Causality: Utilizing a strictly regulated triple-tandem ARE promoter ensures the assay measures true AR-driven transcriptional activation, filtering out off-target promoter effects[8].
2. Antagonist Setup: Expose the reporter cells to a fixed, sub-maximal concentration of an agonist (e.g., 100 pM 5α-Dihydro-11-keto Testosterone, corresponding to ~EC70) alongside varying concentrations of the test antagonist[7].
-
Causality: Utilizing an EC70 concentration provides a robust, highly sensitive signal window. A fully saturating agonist concentration would outcompete the antagonist, leading to false-negative IC50 shifts[7].
3. Incubation & Detection: Incubate for 24 hours, then add luciferase detection reagent and quantify luminescence[7].
-
Causality: Transcriptional activation, mRNA processing, and luciferase protein translation require a longer kinetic window (24h) compared to rapid translocation events (6h). Luminescence provides a wide dynamic range necessary for precise IC50 curve generation[7].
Conclusion
The evolution of second-generation AR antagonists represents a triumph of structure-based drug design. By leveraging rigid thiohydantoin and flexible pyrazole building blocks, researchers have successfully developed therapeutics that not only bind the AR with superior affinity but also trap it in a transcriptionally inactive state[2],[1]. Moving forward, the integration of high-content imaging and functional transactivation assays remains critical for validating the next wave of compounds aimed at overcoming emerging resistance mutations (e.g., AR-V7 splice variants).
References
-
AR Human Androgen NHR Cell Based Antagonist Translocation LeadHunter Assay Source: Eurofins Discovery URL:[Link]
-
In vitro Androgen Receptor Modulation Assays Source: Evotec URL:[Link]
-
Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: MDPI URL:[Link]
-
Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: PMC (National Institutes of Health) URL:[Link]
-
Human Androgen Receptor Source: Indigo Biosciences URL:[Link]
- WO2021189051A1 - Androgen receptor regulation by small molecule enantiomers Source: Google Patents URL
-
Transactivation assay for detection of androgenic activity of chemicals Source: EURL ECVAM (European Commission) URL:[Link]
Sources
- 1. WO2021189051A1 - Androgen receptor regulation by small molecule enantiomers - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. evotec.com [evotec.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
4-(1-aminocyclobutyl)benzonitrile hydrochloride molecular weight and formula
This technical guide provides an in-depth analysis of 4-(1-aminocyclobutyl)benzonitrile hydrochloride , a specialized building block used in the synthesis of conformationally restricted pharmaceutical agents, particularly in the field of androgen receptor antagonists.
Executive Summary
This compound is a gem-disubstituted cyclobutane derivative serving as a critical intermediate in medicinal chemistry. It functions as a conformationally restricted bioisostere of 4-isopropylaniline or 4-tert-butylaniline. By incorporating the cyclobutyl ring, this scaffold locks the amine and phenyl groups into a specific spatial orientation, often enhancing the binding affinity and metabolic stability of the resulting drug candidates. It is structurally related to the "tail" moiety of second-generation anti-androgens like Apalutamide and Enzalutamide , where rigidification of the alkyl chain is a key design strategy.
Physicochemical Characterization
The following data establishes the precise identity of the compound for analytical and procurement purposes.
Core Identity Matrix
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number (HCl Salt) | 1909305-75-4 |
| CAS Number (Free Base) | 1193389-40-0 |
| Molecular Formula | C₁₁H₁₃ClN₂ (Salt) / C₁₁H₁₂N₂ (Base) |
| Molecular Weight | 208.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
Structural Descriptors[3][4][5][6][7][8][9][10][11]
-
SMILES (Salt): [Cl-].[NH3+]C1(CCC1)C2=CC=C(C#N)C=C2
Diagram 1: Structural Composition & Properties
Figure 1: Core physicochemical identity and structural significance of the compound.[1][4][5][6][7][8][9][10][11]
Synthetic Pathways & Manufacturing
The synthesis of 1-aryl-1-aminocyclobutanes is challenging due to the steric hindrance at the quaternary carbon. The most robust industrial route avoids direct nucleophilic attack on cyclobutanone and instead utilizes a Cycloalkylation-Curtius Rearrangement sequence.
Preferred Synthetic Route (Curtius Rearrangement)
This protocol ensures high fidelity of the quaternary center and avoids side reactions associated with the nitrile group.
Step 1: Cycloalkylation
-
Reagents: 4-Chlorophenylacetonitrile, 1,3-dibromopropane, NaH (or NaOH/TEBA).
-
Process: Double alkylation of the benzylic position creates the cyclobutane ring.
-
Intermediate: 1-(4-chlorophenyl)cyclobutanecarbonitrile.[1]
Step 2: Hydrolysis
-
Reagents: NaOH, H₂O, Ethylene glycol (High Temp).
-
Process: Hydrolysis of the sterically hindered aliphatic nitrile to the carboxylic acid.
-
Note: Conditions must be controlled to prevent hydrolysis of the aromatic nitrile (if present) or the 4-chloro group is used as a placeholder.
Step 3: Curtius Rearrangement (The Key Step)
-
Reagents: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃, followed by acidic hydrolysis.
-
Mechanism: The carboxylic acid is converted to an acyl azide
isocyanate amine. -
Outcome: Formation of the primary amine on the quaternary carbon.
Step 4: Late-Stage Cyanation (If starting from Chloro/Bromo)
-
Reagents: Zn(CN)₂, Pd₂(dba)₃, XPhos.
-
Process: Palladium-catalyzed Rosenmund-von Braun reaction converts the aryl halide to the benzonitrile.
Diagram 2: Synthesis Workflow
Figure 2: Step-wise synthesis via the Curtius Rearrangement strategy.
Analytical Protocols
To validate the integrity of this compound for research use, the following analytical standards are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Benzonitrile chromophore).
-
Expected Purity: >95% (Area %).[3]
Nuclear Magnetic Resonance (NMR)[11]
-
Solvent: DMSO-d₆.
-
¹H NMR Signatures:
-
Aromatic: Two doublets (AA'BB' system) around 7.8–8.0 ppm (4H total), characteristic of para-substituted benzonitrile.
-
Amine: Broad singlet at 8.5–9.0 ppm (3H, exchangeable), corresponding to the
salt. -
Cyclobutyl: Multiplets between 1.8–2.8 ppm (6H), representing the methylene protons of the ring.
-
Handling & Safety (E-E-A-T)
As a hydrochloride salt of a primary amine and nitrile, standard laboratory safety protocols apply.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis of the nitrile over long periods.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for 1-(4-chlorophenyl)cyclobutanecarbonitrile (Precursor Analog). Retrieved from [Link]
-
Organic Syntheses. (1988). Synthesis of Cyclobutylamine derivatives via Curtius Rearrangement. Org. Synth. Coll. Vol. 6, p. 271. Retrieved from [Link]
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Contextual reference for cyclobutyl-diarylthiohydantoin scaffolds). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [mdpi.com]
- 9. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
- 12. BJOC - Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
Difference between 4-(1-aminocyclobutyl)benzonitrile and 4-(aminomethyl)benzonitrile
This guide serves as a technical whitepaper for researchers and medicinal chemists, focusing on the structural, synthetic, and pharmacological distinctions between the flexible 4-(aminomethyl)benzonitrile and its conformationally restricted analog, 4-(1-aminocyclobutyl)benzonitrile .
Executive Technical Summary
In modern drug discovery, the transition from flexible alkyl chains to conformationally restricted rings is a validated strategy to improve potency and metabolic stability. This guide compares two primary amine building blocks:
-
Compound A (Legacy): 4-(aminomethyl)benzonitrile (CAS: 10406-25-4)[1][2]
-
Compound B (Advanced): 4-(1-aminocyclobutyl)benzonitrile (CAS: 1909305-75-4 for HCl salt)
While Compound A represents a standard "linker" motif, Compound B introduces a gem-disubstituted cyclobutane ring. This modification locks the C-N bond vector, reduces the entropic penalty of binding, and—crucially—eliminates the
Physicochemical & Structural Profile[3]
The introduction of the cyclobutane ring alters the electronic and steric landscape of the primary amine.
| Property | 4-(aminomethyl)benzonitrile | 4-(1-aminocyclobutyl)benzonitrile | Impact on Drug Design |
| Structure | Rigidity: Cyclobutyl locks the phenyl-amine dihedral angle.[1] | ||
| Molecular Weight | 132.16 g/mol | 172.23 g/mol | Slight increase; remains Fragment-Like (<200). |
| ClogP (Est.) | ~0.9 | ~2.1 | Lipophilicity: Cyclobutane adds lipophilic bulk, improving permeability. |
| pKa (Amine) | ~9.3 | ~9.0 - 9.5 | Basicity: Comparable; slight depression possible due to increased |
| Metabolic Liability | High (MAO Substrate) | Low (MAO Resistant) | Critical Differentiator: Lack of |
| Rotatable Bonds | 2 | 1 | Entropy: Reduced freedom improves binding affinity ( |
Synthetic Methodologies
Synthesis of 4-(aminomethyl)benzonitrile (Compound A)
Standard Protocol: This compound is typically accessible via the hydrogenation of terephthalonitrile or the reduction of 4-cyanobenzamide. However, selective reduction to the amine without reducing the nitrile requires careful catalyst control (e.g., Raney Nickel with limited
Synthesis of 4-(1-aminocyclobutyl)benzonitrile (Compound B)
Advanced Protocol: The synthesis of the cyclobutyl analog is non-trivial due to the need to construct the quaternary center. The most robust route utilizes a Curtius Rearrangement strategy on a pre-formed cyclobutane carboxylic acid, followed by late-stage cyanation to ensure functional group compatibility.
Step-by-Step Protocol:
Phase 1: Cyclobutane Ring Formation
-
Reagents: 4-Bromophenylacetonitrile, 1,3-dibromopropane, Sodium Hydride (NaH, 60% dispersion), DMF.
-
Procedure:
-
Cool a suspension of NaH (2.2 equiv) in DMF to 0°C.
-
Add 4-bromophenylacetonitrile (1.0 equiv) dropwise.[1] Stir for 30 min to form the anion.
-
Add 1,3-dibromopropane (1.1 equiv) slowly.
-
Warm to RT and stir for 4-6 hours.
-
Mechanism: Double alkylation (
) forms 1-(4-bromophenyl)cyclobutanecarbonitrile .[1]
-
Phase 2: Hydrolysis & Rearrangement
-
Hydrolysis: Reflux the nitrile in 30% NaOH/EtOH to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid .
-
Curtius Rearrangement:
-
Dissolve the acid in t-Butanol/Toluene.
-
Add Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA). Reflux for 12 hours.
-
Result: The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected amine .
-
Phase 3: Cyanation & Deprotection [1][3]
-
Cyanation: React the Boc-protected aryl bromide with
and in DMF at 90°C (Rosenmund-von Braun conditions or similar). -
Deprotection: Treat with 4M HCl in Dioxane to yield 4-(1-aminocyclobutyl)benzonitrile HCl .
Visual Synthesis Workflow
Caption: Figure 1. Robust synthetic route for 4-(1-aminocyclobutyl)benzonitrile avoiding early-stage nitrile incompatibility.
Mechanistic Insight: Metabolic Stability & SAR
The primary driver for selecting the cyclobutyl analog over the aminomethyl scaffold is Metabolic Blockade .
The -Carbon Vulnerability[1]
-
Aminomethyl (Compound A): The carbon adjacent to the nitrogen (
-carbon) bears two hydrogens. Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) abstract one of these protons radically, leading to an iminium ion which hydrolyzes to an aldehyde.[1]-
Result: Rapid clearance, short half-life, potential toxicity from aldehyde metabolites.
-
-
Aminocyclobutyl (Compound B): The
-carbon is quaternary (bound to C, C, C, N). It has zero abstractable protons.-
Result: Complete resistance to oxidative deamination by MAO. The molecule must be cleared via alternative, slower pathways (e.g., aromatic hydroxylation or nitrile hydrolysis).
-
Metabolic Pathway Diagram
Caption: Figure 2.[1] Comparative metabolic fate. Compound A degrades to a reactive aldehyde; Compound B resists oxidative deamination.
Experimental Protocols for Validation
To verify the advantages of Compound B in your specific application, the following assay is recommended.
Microsomal Stability Assay (Protocol)
Objective: Quantify the Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Compound A and Compound B in DMSO.
-
Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
-
Start: Initiate reaction with 1 mM NADPH (cofactor).
-
-
Sampling:
-
Take aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. -
Slope
gives . -
Expected Result: Compound A will show rapid depletion (
min). Compound B should remain >80% stable over 60 min.
-
References
-
Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][4] Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses gem-disubstituted rings for metabolic stability).
- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Comprehensive Medicinal Chemistry II. (General reference on blocking metabolic soft spots).
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Describes Apalutamide, which utilizes the cyclobutane scaffold for stability).
-
PubChem Compound Summary. 4-(Aminomethyl)benzonitrile. National Center for Biotechnology Information.
Sources
- 1. 10406-25-4|4-(Aminomethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. anaxlab.com [anaxlab.com]
- 3. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis and Validation of Non-Steroidal Antiandrogen Intermediates: A Technical Whitepaper
Executive Summary
Non-steroidal antiandrogens (NSAAs) represent a cornerstone in the therapeutic management of castration-resistant prostate cancer (CRPC). Unlike early steroidal antiandrogens, modern diarylthiohydantoin derivatives such as Enzalutamide and Apalutamide function as "pure" or silent antagonists, exhibiting no partial agonistic activity[1]. The clinical efficacy of these molecules is intrinsically linked to their highly functionalized fluorinated aromatic cores. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, mechanistic rationale, and impurity profiling of critical NSAA intermediates, specifically focusing on the trifluoromethyl-benzonitrile and pyridine scaffolds.
Mechanistic Rationale: Targeting the Androgen Receptor (AR) Pathway
The structural design of NSAA intermediates is dictated by the precise topography of the AR ligand-binding domain. The trifluoromethyl (
Fig 1: Multi-pronged inhibition of the Androgen Receptor signaling pathway by NSAAs.
Experimental Protocols: Self-Validating Synthetic Workflows
The synthesis of Enzalutamide relies on the critical intermediate 4-amino-2-(trifluoromethyl)benzonitrile (often referred to as Enzal-2A)[3]. The following self-validating protocol details its three-step synthesis from m-trifluoromethylfluorobenzene, prioritizing regioselectivity and industrial scalability[4].
Step 1: Positional Bromination
-
Objective: Regioselective bromination para to the fluorine atom.
-
Protocol: Charge a reactor with m-trifluoromethylfluorobenzene, glacial acetic acid (4-5 L/kg of substrate), and concentrated sulfuric acid (5-20% w/w relative to substrate). Heat to reflux and add dibromohydantoin in batches (0.6:1 molar ratio to substrate). React for 5-7 hours, then quench with ice water to precipitate 4-fluoro-2-trifluoromethyl bromobenzene[4].
-
Causality & Expertise: Dibromohydantoin is selected over elemental bromine (
) because it acts as a controlled, slow-release source of electrophilic bromine. This minimizes polybromination and avoids the severe corrosivity and handling hazards of at an industrial scale. The strong acidic environment activates the brominating agent, driving the electrophilic aromatic substitution.
Step 2: Cyano Replacement (Rosenmund-von Braun Reaction)
-
Objective: Substitution of the aryl bromide with a nitrile group.
-
Protocol: Suspend the 4-fluoro-2-trifluoromethyl bromobenzene in quinoline. Add cuprous cyanide (CuCN) and heat under reflux with vigorous stirring. Distill the product under reduced pressure to isolate 4-fluoro-2-trifluoromethylbenzonitrile[4].
-
Causality & Expertise: The Rosenmund-von Braun reaction requires high temperatures. Quinoline is utilized as a high-boiling, coordinating solvent that stabilizes the reactive copper(I) intermediate, facilitating the nucleophilic aromatic substitution of the relatively unreactive aryl bromide.
Step 3: Ammonolysis (SNAr)
-
Objective: Substitution of the activated aryl fluoride with an amine.
-
Protocol: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol. Introduce liquid ammonia and heat the sealed reactor to 120°C for 8 hours. Cool, filter, and refine with toluene to yield 4-amino-2-(trifluoromethyl)benzonitrile (Enzal-2A)[4].
-
Causality & Expertise: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-trifluoromethyl and para-cyano groups. The high temperature and pressure are required to overcome the activation energy barrier of the intermediate Meisenheimer complex.
Fig 2: Step-by-step synthetic workflow for critical Enzalutamide intermediates.
Advanced Cyclization & Impurity Profiling
Following the synthesis of Enzal-2A, the amine must be converted to an isothiocyanate (Enzal-2) to serve as the electrophilic linchpin for thiohydantoin ring formation[5].
Isothiocyanate Formation & Cyclization: Historically, thiophosgene was used to convert Enzal-2A to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2)[6]. However, due to the extreme toxicity of thiophosgene, modern scalable routes employ ammonium thiocyanate and benzoyl chloride to generate benzoyl isothiocyanate in situ, which reacts with Enzal-2A followed by basic deprotection to yield Enzal-2 safely[7]. Enzal-2 is then coupled with an amino ester (e.g., N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine) in warm isopropyl acetate to construct the thiohydantoin core of Enzalutamide[5]. Similar strategies avoiding thiophosgene are utilized in the synthesis of Apalutamide, employing potassium thiocyanate[8].
Impurity Profiling (E-E-A-T Standard): Rigorous analytical control is mandatory. Enzal-2A is not only a starting material but also a hydrolysis degradation product of the final Enzalutamide API[3]. Crucially, Enzal-2A is classified as a Class 2 Ames-positive compound (mutagenic alert)[3]. Therefore, stability-indicating LC-MS/MS methods must be employed to monitor Enzal-2A levels during stress testing (heat, moisture, pH variation) to ensure they remain below strict toxicological thresholds.
Quantitative Data Presentation
The following table summarizes the expected yields, purities, and critical parameters for the synthesized intermediates, providing a benchmark for process validation.
| Synthetic Step | Target Intermediate | Reaction Conditions | Yield (%) | Target Purity |
| Positional Bromination | 4-Fluoro-2-trifluoromethyl bromobenzene | Dibromohydantoin, | ~85% | >95% |
| Cyano Replacement | 4-Fluoro-2-trifluoromethylbenzonitrile | CuCN, Quinoline, Reflux | ~80% | >98% |
| Ammonolysis | 4-Amino-2-(trifluoromethyl)benzonitrile (Enzal-2A) | Liquid | 98.9% | 99.9% |
| Isothiocyanate Formation | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2) | 74-95% | >98% | |
| Thiohydantoin Cyclization | Enzalutamide (Final API) | Amino ester, Isopropyl acetate, Heat | 78% | >99% |
(Data synthesized from industrial patent literature and optimization studies[9],[4],[5],[7])
References
1.[9] 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - ChemicalBook 2.[2] Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem 3.[4] CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents 4.[3] Impurity profiling and stability analysis of enzalutamide - Ovid 5.[8] Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH 6.[5] Enzalutamide | 915087-33-1 - ChemicalBook 7.[7] CN112645880A - Synthetic method of enzalutamide - Google Patents 8.[6] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI 9.[1] Antiandrogen - Wikipedia
Sources
- 1. Antiandrogen - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. Enzalutamide | 915087-33-1 [chemicalbook.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 7. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Bucherer-Bergs Synthesis of Aminocyclobutyl Scaffolds
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of conformationally restricted amino acids, specifically 1-aminocyclobutanecarboxylic acid (ACBC) derivatives.
Executive Summary
The Bucherer-Bergs reaction is the premier thermodynamic method for synthesizing spirohydantoins from cyclic ketones, serving as the critical gateway to 1-aminocyclobutanecarboxylic acids (ACBCs) . Unlike the kinetic Strecker synthesis, which yields amino nitriles (often with cis-selectivity relative to ring substituents), the Bucherer-Bergs reaction yields hydantoins with high thermodynamic stability (often favoring trans-isomers in substituted rings).
This guide details the specific conditions required to synthesize spirohydantoins from cyclobutanones, the mechanistic divergence from the Strecker route, and the downstream hydrolysis protocols to access the free amino acids.
Scientific Foundation & Mechanism
The Thermodynamic vs. Kinetic Divergence
The synthesis of 1-aminocyclobutane derivatives hinges on the competition between kinetic and thermodynamic control.
-
Strecker Reaction (Kinetic): Treatment of cyclobutanone with cyanide and ammonium chloride yields the amino nitrile . In 3-substituted cyclobutanones, the cyanide nucleophile attacks from the less hindered face (kinetic control), typically placing the nitrile cis to the substituent (e.g., cis-1-amino-3-substituted-cyclobutanecarbonitrile).
-
Bucherer-Bergs Reaction (Thermodynamic): The use of ammonium carbonate ((NH
) CO ) and potassium cyanide (KCN) introduces a reversible equilibrium. The formation of the spirohydantoin is thermodynamically driven, allowing for the equilibration of the intermediate stereocenters. This often results in the amino group being trans to bulky 3-substituents to minimize steric strain in the spiro-fused system.
Mechanistic Pathway
The reaction proceeds through the in situ formation of an amino nitrile, which is subsequently captured by carbon dioxide (generated from ammonium carbonate) to form a carbamate. Cyclization and rearrangement yield the stable hydantoin.[1]
Figure 1: Mechanistic flow from Cyclobutanone to Spirohydantoin, highlighting the reversible nature of the aminonitrile intermediate.
Experimental Protocols
Protocol A: Synthesis of Spirohydantoin from Cyclobutanone
Objective: Conversion of cyclobutanone (or substituted derivatives) to 5,7-diazaspiro[3.4]octane-6,8-dione (Spirohydantoin).[2][3][4][5]
Reagents:
-
Cyclobutanone substrate (1.0 equiv)
-
Potassium Cyanide (KCN) (2.0 - 2.5 equiv)
-
Ammonium Carbonate ((NH
) CO ) (4.0 - 6.0 equiv) -
Solvent: 50% Ethanol/Water (v/v) or 50% Methanol/Water
Safety Precaution: KCN is fatal if swallowed, inhaled, or absorbed through skin. All operations must be performed in a functioning fume hood. A bleach quench bath must be prepared before starting.
Procedure:
-
Preparation: In a round-bottom flask (or pressure tube for volatile ketones), dissolve the cyclobutanone (10 mmol) in 50% EtOH/H
O (20 mL). -
Addition: Add ammonium carbonate (40-60 mmol) and potassium cyanide (20-25 mmol).
-
Note: The order of addition is generally not critical, but adding the carbonate first ensures an ammonia-rich environment.
-
-
Reaction: Heat the mixture to 55–65 °C for 12–24 hours.
-
Optimization: For sterically hindered 3-substituted cyclobutanones, use a sealed pressure vessel and heat to 80–90 °C to drive the reaction to completion.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia (use a bleach trap for the pump exhaust).
-
Dilute the aqueous residue with water (10 mL).
-
Acidify carefully with concentrated HCl to pH ~2. Caution: HCN gas may evolve; perform in hood.
-
The spirohydantoin typically precipitates as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot water or ethanol/water.
Yield Expectations: 60–85% for unsubstituted cyclobutanone; 50–70% for 3-substituted derivatives.
Protocol B: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid (ACBC)
Objective: Ring opening of the spirohydantoin to yield the free amino acid.
Reagents:
-
Barium Hydroxide octahydrate (Ba(OH)
·8H O) or 6M NaOH -
Sulfuric Acid (H
SO ) (if using Barium method)
Procedure:
-
Hydrolysis: Suspend the spirohydantoin (5 mmol) in saturated aqueous Ba(OH)
(30 mL). -
Reflux: Heat the mixture at reflux (100 °C) for 24–48 hours.
-
Note: Cyclobutane rings are robust, but 3-substituted analogs may require sealed-vessel heating at 120 °C to overcome steric hindrance.
-
-
Precipitation:
-
Allow the mixture to cool.
-
Add dilute H
SO dropwise until no further precipitate (BaSO ) forms. Monitor pH to reach neutrality (pH 7).
-
-
Isolation:
-
Filter off the BaSO
precipitate through Celite. -
Concentrate the filtrate to dryness.
-
-
Purification: Recrystallize the crude amino acid from water/acetone or use ion-exchange chromatography (Dowex 50W) for high purity.
Data & Optimization Guide
Comparative Reagent Ratios
| Component | Standard Ratio | High-Hindrance Ratio | Purpose |
| Ketone | 1.0 equiv | 1.0 equiv | Limiting reagent |
| KCN | 2.0 equiv | 3.0 equiv | Cyanide source; excess drives equilibrium |
| (NH | 4.0 equiv | 8.0 equiv | Source of NH |
| Temp | 60 °C | 90–110 °C (Sealed) | Overcomes activation energy of ring closure |
Stereochemical Outcomes
For 3-substituted cyclobutanones (e.g., 3-phenylcyclobutanone):
-
Strecker (Kinetic): Favors the cis-amino nitrile (Amino group cis to substituent).
-
Bucherer-Bergs (Thermodynamic): Favors the trans-hydantoin (Amino group trans to substituent).
-
Note: Separation of isomers is best performed at the hydantoin stage via fractional crystallization before hydrolysis.
References
-
Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen (I. Mitteil.). Journal für Praktische Chemie. Link
-
Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone.[6][8][9] Canadian Journal of Chemistry.[8] Link
-
Sarges, R., et al. (1988). Synthesis of phenyl-substituted 1-aminocyclobutanecarboxylic acids.[2] Journal of Medicinal Chemistry. Link
-
Munday, L. (1961). Amino-acids of the Cyclobutane Series.[10] Part I. Journal of the Chemical Society. Link
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates - Google Patents [patents.google.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.amanote.com [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of 4-(1-aminocyclobutyl)benzonitrile hydrochloride salt
Application Note: Handling, Storage, and Protocol Optimization for 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride
Abstract
This technical guide provides a rigorous framework for the handling, storage, and experimental utilization of This compound (CAS: 1909305-75-4).[1][2] As a constrained amino-nitrile building block—structurally relevant to androgen receptor antagonists like Apalutamide—this compound presents specific challenges regarding hygroscopicity, salt dissociation, and analytical validation.[1][2] This document moves beyond basic safety data sheets (SDS) to offer field-proven protocols for solubility optimization, stability maintenance, and quality control.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step to successful handling.[1][2] The cyclobutyl ring introduces significant ring strain (~26 kcal/mol), which, combined with the electron-withdrawing nitrile group, influences the pKa and reactivity of the primary amine.[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1909305-75-4 |
| Molecular Formula | C₁₁H₁₂N₂[1][2][3] · HCl |
| Molecular Weight | 208.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | High: DMSO, Methanol, Water (pH dependent)Low: Dichloromethane, Hexanes, Toluene |
| Hygroscopicity | Moderate to High (HCl salts of primary amines are prone to deliquescence) |
| Key Functional Groups | Primary Amine (reactive center), Nitrile (metabolic stability/IR probe), Cyclobutyl (conformational constraint) |
Material Safety & Hazard Assessment
Critical Hazard: While the nitrile moiety is generally stable, metabolic or chemical hydrolysis can release toxic byproducts.[1][2] The HCl salt form is an irritant to mucous membranes.[1][2]
PPE Standards:
-
Respiratory: N95/P2 particulate respirator required during weighing of open powders to prevent inhalation of hygroscopic dust.[1][2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][2] Double-gloving recommended during solution preparation in organic solvents (DMSO) to prevent permeation.[1][2]
Storage & Stability Protocol
The primary threat to the integrity of 4-(1-aminocyclobutyl)benzonitrile HCl is moisture-induced caking and subsequent hydrolysis.[1][2] The HCl salt stabilizes the amine, but the ionic lattice attracts water.[1][2]
Storage Workflow
-
Temperature: Store at 2–8°C for long-term stability. (Room temperature is acceptable for <30 days if desiccated).[1][2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent trace metal contamination which can catalyze nitrile hydrolysis.[1][2]
Figure 1: Decision matrix for initial handling and storage upon receipt.
Solubility & Reconstitution Strategy
Researchers often face precipitation issues when neutralizing the HCl salt for coupling reactions.
Solubility Data (at 25°C):
Protocol: In-Situ Free Basing for Chemical Synthesis
Do not perform an aqueous extraction to isolate the free base unless necessary, as the low molecular weight amine may partition into the aqueous phase.[1][2]
-
Dissolution: Dissolve the HCl salt in the reaction solvent (e.g., DMF or DMSO).[1][2] It will dissolve readily.[1][2]
-
Neutralization: Add 1.05 - 1.2 equivalents of a non-nucleophilic base (DIPEA or Triethylamine).[1][2]
-
Observation: A slight cloudiness may appear (formation of DIPEA[1][2]·HCl salts). This usually does not interfere with standard amide couplings (HATU/EDC).[1][2]
-
Verification: If the reaction requires a strictly anhydrous free amine, suspend the salt in DCM, add 1.1 eq TEA, stir for 10 min, then filter the solution through a plug of Celite to remove the amine salts, though yield loss is a risk.
Quality Control (QC) & Analytical Methods
Trust but verify. The following methods confirm identity and purity.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Nitrile absorption) and 254 nm (Benzene ring).[1][2]
-
Retention Time: The amine will elute early due to polarity; the TFA ensures the amine remains protonated (sharp peak).[1][2]
B. 1H-NMR (DMSO-d6)
-
Diagnostic Signals:
Figure 2: Quality Control Decision Tree.
Emergency Procedures
-
Spill: Do not dry sweep.[1][2] Wet the powder with a mist of water or inert oil to prevent dust generation, then wipe up with solvent-resistant pads.[1][2]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The HCl component causes immediate stinging; do not delay irrigation.[1][2]
-
Ingestion: Do not induce vomiting. The nitrile group poses a theoretical risk of cyanide release via metabolism, though the kinetics for this specific structure are slow.[1][2] Seek medical attention immediately.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 122361664, 4-(1-Aminocyclobutyl)benzonitrile. Retrieved from [Link]
-
Clegg, N. J., et al. (2012).[1][2] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2] Cancer Research.[1][2] (Contextual reference for aminocyclobutyl-benzonitrile structural motifs in drug discovery). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: Benzonitrile derivatives hazard classification. Retrieved from [Link][1][2]
Sources
Reagents for coupling 4-(1-aminocyclobutyl)benzonitrile with isothiocyanates
Application Note & Protocol
Topic: Reagents and Protocols for the Efficient Coupling of 4-(1-aminocyclobutyl)benzonitrile with Isothiocyanates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel thiourea derivatives through the coupling of 4-(1-aminocyclobutyl)benzonitrile with various isothiocyanates. Thioureas are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The reaction between a primary amine and an isothiocyanate is a robust and highly efficient method for generating these scaffolds.[2] This document offers a detailed examination of the underlying reaction mechanism, guidance on reagent selection, step-by-step experimental protocols, and strategies for purification and troubleshooting. The protocols described herein are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and high yields.
Core Reaction Mechanism: Nucleophilic Addition
The formation of a thiourea linkage proceeds via a classical nucleophilic addition mechanism. The primary aliphatic amine, 4-(1-aminocyclobutyl)benzonitrile, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack leads to the formation of a transient zwitterionic intermediate, which rapidly rearranges through proton transfer to yield the stable N,N'-disubstituted thiourea product.[1][3] The reaction is typically high-yielding and proceeds efficiently under mild conditions.[4]
Caption: Mechanism of thiourea formation via nucleophilic addition.
Reagent and Solvent Selection
Amine Substrate: 4-(1-aminocyclobutyl)benzonitrile
The amine substrate features a primary aliphatic amine attached to a cyclobutyl ring. Aliphatic amines are generally strong nucleophiles, which facilitates a rapid reaction at room temperature.[4] The steric hindrance from the cyclobutyl group is minimal and is not expected to significantly impede the reaction.
Isothiocyanate Reagents
The choice of isothiocyanate (R-N=C=S) is the primary point of diversification for the resulting thiourea library. A wide array of aliphatic and aromatic isothiocyanates are commercially available or can be synthesized.[5] The electronic nature of the 'R' group can influence reactivity, but most reactions proceed smoothly.
Commonly Used Isothiocyanates:
-
Phenyl isothiocyanate
-
Benzyl isothiocyanate
-
Allyl isothiocyanate
-
Ethyl isothiocyanate
-
Substituted aryl isothiocyanates
Solvent Choice
The selection of a suitable solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. The reaction is compatible with a range of aprotic solvents.
| Solvent | Key Characteristics & Rationale |
| Dichloromethane (DCM) | Excellent solvating power for a wide range of organic compounds. Its volatility simplifies product isolation via rotary evaporation. A common first choice.[1] |
| Tetrahydrofuran (THF) | A polar aprotic solvent that is also widely used. Good for reactions that may require gentle heating, although this is unlikely for this substrate combination.[6] |
| Acetonitrile (ACN) | A polar aprotic solvent that can be suitable. The product may have lower solubility in ACN, potentially leading to precipitation upon formation, which can simplify purification.[1] |
| tert-Butanol | A non-nucleophilic alcohol solvent used when reactions require reflux, particularly with less reactive aromatic amines.[4] It is less common for reactions with aliphatic amines. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a thiourea derivative from 4-(1-aminocyclobutyl)benzonitrile and a representative isothiocyanate (e.g., Phenyl Isothiocyanate).
Materials and Equipment
-
4-(1-aminocyclobutyl)benzonitrile
-
Phenyl isothiocyanate (or other desired isothiocyanate)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Apparatus for flash column chromatography or filtration
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(1-aminocyclobutyl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (to a concentration of 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add the selected isothiocyanate (1.0-1.05 eq) dropwise at room temperature. A slight exothermic reaction may be observed.
-
Reaction Monitoring: The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the limiting starting material typically indicates reaction completion. Most reactions with aliphatic amines are complete within 1-3 hours at room temperature.[1][4]
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent. This will yield the crude product.
-
Purification:
-
Precipitation/Filtration: Often, the thiourea product is a solid that will precipitate from the reaction mixture or upon concentration.[7] If the crude product is a solid, it can be purified by washing with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities, followed by filtration.
-
Recrystallization: For higher purity, the solid product can be recrystallized from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).[8]
-
Column Chromatography: If the product is an oil or if significant impurities are present, purification by flash column chromatography is recommended.[6] A silica gel stationary phase with a gradient eluent system (e.g., Hexane to Ethyl Acetate) is typically effective.
-
Experimental Workflow Diagram
Caption: General workflow for thiourea synthesis and purification.
Expected Results and Data
The reaction of primary amines with isothiocyanates is known for its high efficiency. The yields are typically high to quantitative, often exceeding 80-90%.[2][4]
| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Time | Expected Yield |
| 4-(1-aminocyclobutyl)benzonitrile | Phenyl Isothiocyanate | DCM | Room Temp | 1-2 hours | >90% |
| 4-(1-aminocyclobutyl)benzonitrile | Benzyl Isothiocyanate | DCM | Room Temp | 1-2 hours | >90% |
| 4-(1-aminocyclobutyl)benzonitrile | Allyl Isothiocyanate | THF | Room Temp | 1-3 hours | >85% |
| Note: Yields are based on analogous reactions reported in the literature and may vary based on specific experimental conditions and purification methods.[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure or degraded isothiocyanate starting material.- Insufficient reaction time. | - Use freshly opened or purified isothiocyanate.[6]- Continue stirring and monitor by TLC until the starting material is consumed. |
| Multiple Spots on TLC | - Presence of unreacted starting materials.- Formation of side products (uncommon for this reaction). | - Ensure a slight excess (1.05 eq) of the isothiocyanate is used.- If excess amine is the issue, it can be removed during work-up with a dilute acid wash (e.g., 1M HCl), followed by extraction.[6] |
| Difficulty in Purification | - Product and impurities have similar polarity.- Product is an oil and does not crystallize. | - Optimize the mobile phase for column chromatography to achieve better separation.- Attempt to form a salt or try recrystallization from different solvent systems. |
Conclusion
The coupling of 4-(1-aminocyclobutyl)benzonitrile with isothiocyanates is a straightforward, reliable, and high-yielding method for the synthesis of a diverse range of N,N'-disubstituted thiourea derivatives. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the isothiocyanate partner. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and purify these valuable compounds for applications in drug discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal.
- MDPI. (2024).
- ResearchGate.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers.
- Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis Routes for 1-Aminocyclobutanecarbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.
Executive Summary
1-Aminocyclobutanecarbonitrile (1-ACBC) and its derivatives are highly sought-after spirocyclic and sterically constrained building blocks in modern drug discovery. They serve as critical intermediates in the synthesis of next-generation androgen receptor (AR) inhibitors, such as Apalutamide[1], as well as amidine-based Sphingosine Kinase 1 (SphK1) inhibitors[2]. This Application Note details a highly scalable, field-proven synthetic route to 1-ACBC hydrochloride via a modified Strecker synthesis[2], followed by downstream derivatization protocols for amide coupling[3].
Mechanistic Principles of the Modified Strecker Synthesis
The classical Strecker synthesis often suffers from reversible cyanohydrin formation when applied to sterically hindered or volatile ketones like cyclobutanone. To drive the equilibrium toward the desired
Causality of Reagent Selection: The high concentration of ammonia facilitates rapid nucleophilic attack on the cyclobutanone carbonyl, generating a transient cyclobutanimine intermediate. This kinetic preference minimizes the competing formation of cyclobutanone cyanohydrin. Subsequent attack by the cyanide anion is irreversible under these conditions, trapping the imine as the stable 1-aminocyclobutanecarbonitrile.
Mechanistic pathway of the modified Strecker synthesis forming 1-ACBC.
Scalable Experimental Protocol: 1-ACBC Hydrochloride
Safety Warning: Cyanide salts and volatile HCN gas are highly toxic. All operations must be conducted in a highly ventilated fume hood with basic bleach traps (NaOCl/NaOH) prepared for immediate waste quenching.
Step-by-Step Methodology
-
Imine Pre-formation: To a rigorously dried, round-bottom flask equipped with a magnetic stirrer, add cyclobutanone (1.0 eq., e.g., 930 mg)[2]. Chill the flask to 0 °C. Slowly add 2N NH₃ in Methanol (0.2 M relative to ketone) to the reaction vessel[2]. Stir for 30 minutes to allow initial imine equilibration.
-
Cyanation: To the chilled solution, add ammonium chloride (2.0 eq.) and potassium cyanide (2.0 eq.) sequentially[2].
-
Reaction Propagation: Seal the reaction vessel lightly (or equip with a balloon of ammonia gas at 1 atm) and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 17 hours[2].
-
Validation Checkpoint (In-Process Control): Monitor the disappearance of cyclobutanone via GC-MS or TLC. Note: Use a KMnO₄ stain, as cyclobutanone lacks a strong UV chromophore.
-
Workup & Inorganic Precipitation: Evaporate the methanolic solvent under reduced pressure (ensure the rotary evaporator exhaust is vented properly). Suspend the resulting crude solid in Chloroform (CHCl₃)[2].
-
Causality of Solvent Choice: The 1-ACBC free base is highly soluble in halocarbons, whereas the excess inorganic salts (unreacted KCN, NH₄Cl, KCl) precipitate quantitatively, allowing for a chromatography-free purification[2].
-
-
Filtration: Filter the suspension through a fine-porosity glass frit[2]. Wash the filter cake with additional CHCl₃ to ensure complete product recovery.
-
Salt Formation: To the combined filtrate, slowly add 2M HCl in Diethyl Ether (1.2 eq.) at 0 °C to precipitate the 1-aminocyclobutanecarbonitrile hydrochloride salt. Filter and dry under high vacuum to yield a white crystalline solid.
Downstream Derivatization Strategies
Once isolated, 1-ACBC serves as a versatile node for divergent synthesis. It can be hydrolyzed to 1-aminocyclobutanecarboxylic acid (ACBC) using concentrated HCl under reflux[1],[2]. Alternatively, the free amine can be directly coupled to aryl or alkyl acids to form complex heterocycles and AR inhibitors[3].
Synthetic workflow mapping the scalable conversion of cyclobutanone to 1-ACBC derivatives.
Protocol for Amide Coupling (Synthesis of N-(1-cyanocyclobutyl)amides)
-
Activation: Dissolve the target carboxylic acid (1.3 eq.) in anhydrous DMF (0.5 M). Add HATU (1.3 eq.) and N,N-Diisopropylethylamine (DIPEA, 1.3 to 3.0 eq.) at 0 °C under an argon atmosphere[3]. Stir for 15 minutes to form the active ester.
-
Coupling: Add 1-aminocyclobutanecarbonitrile (1.0 eq.) to the mixture[3].
-
Causality of Base Selection: DIPEA serves a dual purpose: neutralizing any residual hydrochloride salt to liberate the nucleophilic free amine, and acting as a non-nucleophilic base to drive the coupling cycle without degrading the HATU reagent.
-
-
Isolation: Warm the reaction to room temperature and stir for 1 hour[3]. Quench with cold water to precipitate the product. Filter, wash with cold water, and dry under reduced pressure to afford the target derivative[3].
Quantitative Data & Scalability Metrics
The table below summarizes the expected operational parameters and scalability metrics for the synthetic routes described in this protocol.
| Reaction Route | Starting Material | Reagents | Time / Temp | Typical Yield | Scalability Metric |
| Strecker Synthesis | Cyclobutanone | KCN, NH₄Cl, NH₃/MeOH | 17 h / 25 °C | 80–88% | High (Multi-gram) |
| Acid Hydrolysis | 1-ACBC HCl | Conc. HCl | 12 h / Reflux | > 90% | High (Kilogram) |
| Amide Coupling | 1-ACBC (Free base) | HATU, DIPEA, DMF | 1 h / 0 °C to RT | 75–85% | Medium (Gram) |
References
-
Benchchem. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0. Benchchem.com. 4
-
National Institutes of Health (PMC). Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells. NIH.gov. 2
-
Google Patents. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders. Google.com. 3
Sources
- 1. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 2. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
- 4. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
Application Note: Microwave-Assisted Synthesis of Aminocyclobutyl Aryl Nitriles
Abstract & Strategic Value
The aminocyclobutyl aryl nitrile motif is a "privileged scaffold" in modern drug discovery, serving as a conformationally restricted bioisostere for piperidines or cyclohexylamines. This structural constraint—often referred to as the "gem-dimethyl effect" analog—can significantly enhance metabolic stability and receptor selectivity. However, the introduction of the strained cyclobutane ring creates steric bulk that often retards nucleophilic attacks under conventional thermal conditions, leading to prolonged reaction times and extensive byproduct formation (e.g., hydrolysis of the nitrile).
This Application Note details a high-efficiency Microwave-Assisted Nucleophilic Aromatic Substitution (
Scientific Background & Mechanism[1]
The Challenge: Sterics and Deactivation
Synthesizing aminocyclobutyl aryl nitriles typically involves coupling a cyclobutylamine derivative (nucleophile) with a halogenated benzonitrile (electrophile).
-
Nucleophile Constraints: The cyclobutane ring imposes significant steric drag. In cis-1,3-disubstituted systems, the "puckered" conformation can shield the amine, making it a poorer nucleophile than linear alkyl amines.
-
Electrophile Constraints: While the nitrile group (
) is electron-withdrawing, it is susceptible to hydrolysis (to amide/acid) under prolonged heating in basic media.
The Microwave Solution: Dielectric Activation
Microwave irradiation (2.45 GHz) couples directly with the dipolar species in the reaction mixture.
-
Dipolar Polarization: Polar solvents (DMSO, NMP) align with the oscillating field, generating rapid internal heat.
-
Transition State Stabilization: The
mechanism proceeds via a polar Meisenheimer complex. The high polarity of the transition state is stabilized by the specific microwave effects, effectively lowering the activation energy ( ) relative to the ground state.
Reaction Pathway Visualization
The following diagram illustrates the specific pathway and the critical decision points where microwave irradiation alters the kinetic profile.
Figure 1: Kinetic pathway of the Microwave-Assisted
Experimental Protocols
Protocol A: Small-Scale Synthesis (Lead Optimization)
Objective: Synthesis of 4-((cis-3-hydroxycyclobutyl)amino)benzonitrile. Scale: 0.5 mmol – 1.0 mmol.
Materials
-
Electrophile: 4-Fluorobenzonitrile (1.0 equiv).
-
Nucleophile: cis-3-Aminocyclobutanol hydrochloride (1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv). -
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Note: These solvents have high loss tangents (
), ensuring efficient microwave absorption. -
Vessel: 10 mL Borosilicate Microwave Vial with crimp cap/septum.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, charge the cis-3-aminocyclobutanol HCl (1.2 equiv) and 4-fluorobenzonitrile (1.0 equiv).
-
Solvation: Add DMSO (concentration 0.2 M – 0.5 M). Add DIPEA (2.5 equiv) last to minimize exotherms before sealing.
-
Sealing: Crimp the vial with a Teflon-lined septum cap. Vortex for 10 seconds to ensure homogeneity.
-
Irradiation (Standard Method):
-
Mode: Dynamic (hold temperature).
-
Temperature: 150°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200W (System will modulate to maintain 150°C).
-
-
Cooling: Use compressed air cooling (integrated in most systems) to drop temperature to <50°C rapidly (prevents post-reaction degradation).
-
Workup (Self-Validating):
-
Pour the reaction mixture into ice-water (10x volume).
-
Observation: The product should precipitate as a white/off-white solid.
-
Validation: If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over
.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-10% MeOH in DCM).
Protocol B: Optimization Logic & Troubleshooting
If yields are low (<50%), follow this decision tree to optimize conditions without wasting reagents.
Figure 2: Troubleshooting logic for optimizing microwave parameters.
Data Analysis & Performance Metrics
The following table contrasts the Microwave protocol against traditional thermal reflux methods for the synthesis of cis-3-((4-cyanophenyl)amino)cyclobutanol.
| Metric | Thermal Reflux (Oil Bath) | Microwave Irradiation | Improvement Factor |
| Temperature | 120°C (DMSO) | 150°C (DMSO) | +30°C |
| Time | 12 - 18 Hours | 15 - 20 Minutes | 40x Faster |
| Yield (Isolated) | 45 - 60% | 85 - 92% | ~1.5x Higher |
| Purity (Crude) | 70% (Significant hydrolysis) | >95% (Clean conversion) | High |
| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Green Chem |
Key Insight: The drastic reduction in time (15 mins vs 12 hours) is the primary driver for yield improvement. The nitrile group is thermally sensitive; minimizing its exposure to heat and base prevents the formation of the primary amide byproduct.
References
-
Microwave-Assisted Organic Synthesis (General Principles): Kappe, C. O. (2004).[3] Controlled microwave heating in modern organic synthesis.[1][3][4][5] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Aminocyclobutane Scaffolds in Medicinal Chemistry: Vazquez, E., et al. (2020). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 63(14), 7783–7807. (Demonstrates the relevance of the aminocyclobutyl-nitrile motif). [Link]
-
Microwave
Methodology: Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[6] Organic Chemistry International. (Foundational protocol adapted for this guide). [Link] -
Green Chemistry & Microwave Efficiency: Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[1][5][6][7] Accounts of Chemical Research, 41(5), 629-639. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-(1-Aminocyclobutyl)benzonitrile Synthesis
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4-(1-aminocyclobutyl)benzonitrile (CAS: 1909305-75-4), a critical spirocyclic building block and key intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Apalutamide).
The primary synthetic challenge for this molecule is chemoselectivity : installing the aliphatic primary amine on the cyclobutane ring while completely preventing the hydrolysis of the highly sensitive aromatic nitrile group.
I. Mechanistic Causality: The Nitrile Hydrolysis Pitfall
Nitriles are generally robust and require harsh heated acidic or basic conditions to hydrolyze[1]. However, in the context of synthesizing 4-(1-aminocyclobutyl)benzonitrile, the aromatic nitrile is highly susceptible to unwanted hydration.
When utilizing the standard Ritter reaction on 1-(4-cyanophenyl)cyclobutanol to install the nitrogen atom, the use of strong aqueous acids (like
To succeed, the synthetic route must decouple the generation of the required aliphatic carbocation from the protonation of the aromatic nitrile.
Fig 1. Acid-catalyzed mechanism of undesired aromatic nitrile hydrolysis.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: I am using the Ritter reaction on 1-(4-cyanophenyl)cyclobutanol with chloroacetonitrile and sulfuric acid, but I am isolating up to 35% of the benzamide byproduct. How can I suppress this?
Expert Answer: You must eliminate water from your catalytic cycle and lower the reaction temperature. Sulfuric acid (
Q2: My deprotection of the chloroacetamide intermediate using ethanolic HCl under reflux completely hydrolyzes the aromatic nitrile. What is a milder alternative?
Expert Answer: Refluxing in ethanolic HCl provides both the protonation of the nitrile and the thermal energy required to overcome the activation barrier for nitrile hydration[3].
Solution: Utilize Thiourea-mediated cleavage . Thiourea acts as a soft nucleophile that selectively attacks the
Q3: Can I use the dinitrile route (1-(4-cyanophenyl)cyclobutanecarbonitrile) and selectively hydrolyze the aliphatic nitrile to an amide for a Hofmann rearrangement?
Expert Answer: We strongly advise against this. The aliphatic nitrile is sterically hindered by the cyclobutane ring, making its hydration kinetically slower than the unhindered aromatic nitrile. Attempting to force the hydrolysis using standard base (
III. Quantitative Data: Reaction Condition Optimization
The table below summarizes the causality between acid selection, temperature, and nitrile preservation during the Ritter reaction step.
| Acid System | Solvent | Temp (°C) | Time (h) | Yield: Target Chloroacetamide (%) | Yield: Hydrolyzed Amide Byproduct (%) |
| 98% | Acetic Acid | 25 | 12 | 45% | 35% |
| 98% | Neat | 0 to 25 | 4 | 60% | 20% |
| TfOH (1.5 eq) | DCM | 25 | 2 | 75% | 10% |
| TfOH (1.5 eq) | DCM | -20 to 0 | 2 | 88% | <2% |
IV. Standard Operating Procedure (Self-Validating Protocol)
This workflow is designed as a self-validating system. By monitoring specific analytical checkpoints, you can guarantee the integrity of the aromatic nitrile before proceeding to the next step.
Step 1: Chemoselective Ritter Reaction
-
Preparation: Charge a flame-dried flask with 1-(4-cyanophenyl)cyclobutanol (1.0 eq) and anhydrous chloroacetonitrile (2.0 eq) in anhydrous DCM (0.2 M).
-
Cooling: Cool the mixture to -20 °C under a nitrogen atmosphere.
-
Acid Addition: Dropwise add TfOH (1.5 eq) over 15 minutes, maintaining the internal temperature below -10 °C.
-
Reaction: Stir at -20 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.
-
Self-Validating Checkpoint: Take a 0.1 mL aliquot, quench with saturated
, and extract with EtOAc. TLC (Hexanes:EtOAc 7:3) must show the complete disappearance of the starting alcohol ( ~0.6) and the appearance of the chloroacetamide ( ~0.3). The spot must remain strongly UV-active at 254 nm. If a highly polar, UV-active spot appears at the baseline, aromatic nitrile hydrolysis has occurred. -
Workup: Quench the bulk reaction by pouring it into ice-cold saturated
. Extract with DCM, dry over , and concentrate to yield the intermediate.
Step 2: Mild Thiourea Deprotection
-
Preparation: Dissolve the crude chloroacetamide from Step 1 in absolute ethanol (0.2 M).
-
Reagent Addition: Add thiourea (1.2 eq) and glacial acetic acid (0.1 eq).
-
Heating: Heat the mixture to 75 °C for 4-6 hours.
-
Self-Validating Checkpoint: Monitor via LC-MS. The mass of the intermediate (
249.1) should transition cleanly to the target amine ( 173.1). The absence of a 191.1 peak confirms that no nitrile hydration occurred during cleavage. -
Isolation: Concentrate the solvent, basify with 1M
to pH 10, and extract with EtOAc. Precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether to yield pure 4-(1-aminocyclobutyl)benzonitrile hydrochloride.
Fig 2. Chemoselective workflow for target synthesis avoiding nitrile hydrolysis.
V. References
-
Chemistry of Nitriles. LibreTexts. Available at:[Link]
-
Reactions of Nitriles. Chemistry Steps. Available at:[Link]
Sources
Technical Support Center: Purification of 4-(1-aminocyclobutyl)benzonitrile HCl
This technical guide details the purification of 4-(1-aminocyclobutyl)benzonitrile HCl , focusing specifically on the removal of its primary hydrolysis impurity, 4-(1-aminocyclobutyl)benzamide .
Executive Summary & Problem Definition
The Challenge: During the synthesis or storage of 4-(1-aminocyclobutyl)benzonitrile HCl (a key intermediate for androgen receptor antagonists like Apalutamide), the nitrile moiety is susceptible to hydrolysis.[1] Exposure to moisture, especially under acidic or basic conditions used during deprotection steps, converts the nitrile (–CN) into a primary amide (–CONH₂).
The Impurity:
-
Target Molecule: 4-(1-aminocyclobutyl)benzonitrile HCl (MW: 208.69 g/mol )
-
Impurity: 4-(1-aminocyclobutyl)benzamide (MW: ~226.7 g/mol as HCl salt)
This amide impurity is chemically similar to the target but possesses distinct polarity and hydrogen-bonding capabilities.[2] Standard recrystallization often fails because the amide can co-crystallize with the nitrile salt. This guide provides a definitive Acid-Base Extraction & Resalting Protocol to leverage the polarity difference for separation.
Diagnostic Guide: Is Your Batch Contaminated?
Before initiating purification, confirm the identity and quantity of the impurity.
Q: How do I distinguish the amide impurity from the nitrile product?
A: Use HPLC and ¹H NMR for definitive identification.
| Method | 4-(1-aminocyclobutyl)benzonitrile HCl (Product) | 4-(1-aminocyclobutyl)benzamide (Impurity) |
| HPLC (Reverse Phase) | Later Eluting. The nitrile group is less polar than the amide. | Earlier Eluting. The amide group (–CONH₂) increases polarity, reducing retention time on C18 columns. |
| ¹H NMR (DMSO-d₆) | No Amide Protons. Aromatic region shows distinct para-substitution pattern. | Distinct Amide Singlets. Look for two broad singlets (1H each) around δ 7.3–8.0 ppm corresponding to –CONH₂. |
| IR Spectroscopy | Sharp band at ~2230 cm⁻¹ (C≡N stretch). | Strong bands at ~1650–1690 cm⁻¹ (C=O Amide I) and ~3100–3400 cm⁻¹ (N-H stretch). |
Core Purification Protocol (Troubleshooting)
Q: Recrystallization isn't working. How do I remove >5% amide impurity?
A: Switch to an Acid-Base Extraction followed by Resalting.
Recrystallization relies on solubility differences which may be insufficient if the amide and nitrile co-precipitate. The most robust method exploits the polarity difference of the free bases. The nitrile free base is highly soluble in non-polar organic solvents (DCM, Toluene), while the amide free base is significantly less soluble in these solvents and more soluble in aqueous/polar phases due to the hydrophilic –CONH₂ group.
Step-by-Step Protocol: Acid-Base Partitioning
Reagents Needed:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Sodium Hydroxide (NaOH) 1N or Saturated Sodium Bicarbonate
-
Brine (Saturated NaCl)
-
Hydrochloric acid (4M in Dioxane or Ethanol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow:
-
Free Basing:
-
Dissolve the crude 4-(1-aminocyclobutyl)benzonitrile HCl in water (approx. 10 volumes).
-
Slowly add 1N NaOH or sat. NaHCO₃ while stirring until pH reaches 10–12 . This liberates the free amine.
-
Observation: The solution will become cloudy as the free base oils out.
-
-
Extraction (The Critical Separation Step):
-
Extract the aqueous mixture with DCM (3 x 5 volumes).
-
Mechanism:[3][4][5][6] The Nitrile free base partitions efficiently into the DCM. The Amide impurity, being more polar, will have a lower partition coefficient and a significant portion will remain in the aqueous phase or at the interface.
-
Optimization: If the amide level is very high, wash the combined organic layers with water (2x) to further pull out the polar amide.
-
-
Drying:
-
Dry the combined DCM layers over anhydrous Na₂SO₄ for 30 minutes.
-
Filter to remove the desiccant.
-
-
Resalting (Reforming the HCl Salt):
-
Cool the DCM solution to 0–5°C.
-
Slowly add HCl (4M in Dioxane or Ethanol) dropwise. Use 1.1 equivalents relative to the starting material.
-
Observation: A white precipitate (the purified Nitrile HCl salt) should form immediately.
-
-
Isolation:
-
Stir the slurry for 1 hour at 0°C to maximize yield.
-
Filter the solid and wash the cake with cold DCM or MTBE.
-
Dry under vacuum at 40°C.
-
Q: I only have trace amide (<1%). Can I just recrystallize?
A: Yes, use an Isopropanol (IPA) slurry.
For "polishing" trace impurities, a hot slurry in IPA is effective. The amide impurity is generally less soluble in hot IPA than the nitrile HCl salt and may remain undissolved, or the nitrile can be crystallized out leaving the amide in the mother liquor depending on the specific saturation point.
Protocol:
-
Suspend the solid in Isopropanol (IPA) (5–8 volumes).
-
Heat to reflux (82°C) for 30 minutes.
-
If the solid does not fully dissolve: Hot filter to remove insoluble amide-enriched solids.
-
If the solid dissolves: Cool slowly to room temperature, then to 0°C.
-
Filter the crystals and wash with cold IPA.
Visual Workflow: Purification Logic
The following diagram illustrates the decision logic and chemical workflow for removing the amide impurity.
Caption: Workflow for the selective removal of amide impurities via acid-base extraction and phase partitioning.
Prevention & Storage FAQs
Q: Why is the amide forming in my reaction?
A: Nitriles hydrolyze in the presence of water and strong acids/bases. If you are deprotecting an amine precursor (e.g., removing a Boc group with HCl/Dioxane or TFA), the presence of even trace moisture can catalyze the attack on the nitrile carbon.
-
Mechanism: Acid-catalyzed hydration of the nitrile (
). -
Prevention: Ensure all solvents (Dioxane, Ethanol) used in the deprotection step are anhydrous . Use HCl gas generated in situ or commercially available anhydrous HCl solutions.
Q: How should I store the purified material?
A: Store under inert atmosphere at low temperature.
-
Container: Tightly sealed amber glass vial.
-
Conditions: -20°C is ideal. Desiccators are recommended to prevent moisture absorption, which can lead to slow hydrolysis over months.
References
-
Preparation of 4-(1-aminocyclobutyl)benzonitrile derivatives. Source: Google Patents (US20150266876A1). Describes the synthesis and handling of the cyclobutyl nitrile intermediate for Apalutamide.
-
Partial hydrolysis of a benzonitrile to benzamide. Source: ChemSpider Synthetic Pages. Demonstrates the ease of nitrile hydrolysis under basic conditions, highlighting the mechanism of impurity formation.
-
Purification of Aminobenzonitriles. Source: BenchChem Technical Guides. General physicochemical properties and solubility data for aminobenzonitrile derivatives.
Sources
- 1. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
- 4. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents [patents.google.com]
Purification methods for 4-(1-aminocyclobutyl)benzonitrile crude product
Introduction
The isolation of 4-(1-aminocyclobutyl)benzonitrile (CAS: 1909305-75-4 / 1270384-55-8) presents a classic challenge in medicinal chemistry: stabilizing a primary amine attached to a strained ring system while preserving a nitrile functionality.[1][2]
In crude reaction mixtures—typically resulting from the deprotection of a Boc-carbamate intermediate—this compound often exists as a semi-solid or viscous oil due to residual solvents, salts, and carbamate by-products.[1] This guide provides a logic-driven approach to purifying this scaffold, prioritizing the isolation of the Hydrochloride (HCl) salt , which offers superior stability and crystallinity compared to the free base.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark, sticky oil that refuses to solidify. How do I fix this? Diagnosis: This "oiling out" is typically caused by residual deprotection by-products (e.g., tert-butyl cations, polymers) or an amorphous mix of free base and salt forms.[1] The Fix: Do not attempt to recrystallize the oil directly.[2] Perform a "Reset" Acid-Base Extraction (Protocol A) to chemically separate the amine from neutral/acidic impurities.[1][2] Once isolated as a clean free base, convert it immediately to the HCl salt (Protocol B) to induce crystallization.
Q2: I see a secondary spot on TLC that moves slightly faster than my product. What is it? Diagnosis: This is likely the residual Boc-protected starting material (tert-butyl (1-(4-cyanophenyl)cyclobutyl)carbamate).[1][2] It is non-basic. The Fix: The Acid-Base extraction is highly effective here.[1][2] When the crude is dissolved in dilute acid (1M HCl), the amine product moves to the water phase. The Boc-impurity remains in the organic wash (DCM or EtOAc) and is discarded.
Q3: Can I use strong acid/base? Will the nitrile hydrolyze? Diagnosis: Benzonitriles are moderately robust but can hydrolyze to amides (and eventually acids) under refluxing strong acid or base.[2] The Fix: Keep workups at room temperature or below. Use 1M or 2M HCl/NaOH for extractions.[1][2] Avoid boiling in aqueous acid.[1][2] If heating is required for recrystallization, use anhydrous alcoholic solvents.[1][2]
Part 2: Detailed Purification Protocols
Protocol A: The "Reset" Acid-Base Extraction
Use this as the first step for crude oils to remove non-amine impurities.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Extraction: Extract the organic layer twice with 1M HCl (aq) .[1][2]
-
Organic Wash: Combine the acidic aqueous layers.[1][2] Wash once with fresh EtOAc to remove entrained organics.[1][2] Discard the organic layers.[1][2]
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 4M NaOH or saturated Na₂CO₃ .
-
Observation: The solution will become cloudy as the free base amine precipitates or oils out.[2]
-
-
Extraction: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) (preferred for solubility) or EtOAc.[1][2]
-
Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate in vacuo to yield the purified Free Base .
Protocol B: Formation & Recrystallization of the HCl Salt
The free base is prone to oxidation and difficult to handle.[2] Converting to the HCl salt is the industry standard for this scaffold.
-
Salt Formation:
-
Dissolve the purified Free Base (from Protocol A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) at room temperature.
-
Add 4M HCl in Dioxane (1.1 equivalents) dropwise with stirring.
-
Observation: A white precipitate should form immediately.[1][2] If not, add Diethyl Ether (Et₂O) or MTBE as an anti-solvent until turbidity persists.[1][2]
-
-
Recrystallization (if necessary):
Protocol C: Silica Gel Chromatography (Free Base)
Use only if Acid-Base extraction fails to remove specific polar impurities.[1]
-
Mobile Phase: DCM : Methanol : NH₄OH (95 : 5 : 0.5 to 90 : 10 : 1).[1][2]
-
Note: The ammonium hydroxide is critical to prevent the amine from "streaking" (tailing) on the silica.
-
Part 3: Data & Visualization
Solvent Selection Guide
| Solvent System | Application | Pros | Cons |
| DCM / 1M HCl | Extraction | Excellent selectivity for removing non-basic impurities.[1][2] | DCM is toxic; requires careful phase separation.[1][2] |
| IPA / Et₂O | Recrystallization | Best for obtaining crystalline HCl salts.[1][2] | Yield can be lower if too much IPA is used.[1][2] |
| EtOAc / Hexane | Trituration | Removes non-polar surface oils from crude solids.[1][2] | Will not purify the amine from other amines.[1][2] |
Purification Logic Flow
Figure 1: Decision tree for the purification of 4-(1-aminocyclobutyl)benzonitrile, prioritizing acid-base extraction followed by salt formation.
Part 4: Frequently Asked Questions (FAQs)
Q: How should I store the purified product? A: The HCl salt is stable at room temperature but should be stored in a desiccator or at 4°C to prevent moisture absorption (hygroscopicity).[2] The free base absorbs CO₂ from the air (forming carbamates) and should be used immediately or stored under nitrogen at -20°C.
Q: Can I use TFA instead of HCl for salt formation? A: Yes, Trifluoroacetic acid (TFA) salts are common, especially if purifying by HPLC.[1] However, TFA salts are often hygroscopic oils.[1][2] HCl salts are generally preferred for crystallinity and biological assays.[1][2]
Q: What is the melting point of the pure HCl salt? A: Literature values for 1-arylcyclobutylamines HCl salts typically range between 200°C and 250°C (decomposition). A sharp melting point is a good indicator of purity.[1][2]
References
-
Sigma-Aldrich. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride Product Page. (Accessed 2026).[1][2][3] Link
-
ChemScene. this compound Data Sheet. (Accessed 2026).[1][2][3] Link
-
Organic Syntheses. Preparation of Cyclobutylamine (General Method for Cyclobutylamines). Org. Synth. 1971, 51,[1] 48. Link[1][2]
-
BenchChem. Technical Guide to Synthesis of Amino-Benzonitriles. (General purification of aminobenzonitriles). Link
Sources
Technical Support Center: 4-(1-Aminocyclobutyl)benzonitrile HCl Stability in Acidic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 4-(1-aminocyclobutyl)benzonitrile hydrochloride (CAS: 1909305-75-4 / 1270384-55-8) during formulation, gastric simulation, and forced degradation studies.
This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure your experimental workflows are robust, self-validating, and analytically sound.
Diagnostic Overview & Mechanistic Causality
When working with 4-(1-aminocyclobutyl)benzonitrile HCl under acidic conditions (e.g., pH < 2.0, 0.1 M HCl), researchers frequently observe time-dependent degradation. To troubleshoot this, we must understand the molecule's dual chemical nature:
-
The Protonated Amine: Because the compound is an HCl salt, the primary amine on the cyclobutane ring is already protonated (-NH₃⁺). This localized positive charge prevents further electrophilic attack at the amine and strongly resists carbocation formation on the adjacent cyclobutane carbon, rendering the strained ring surprisingly stable against acid-catalyzed ring-opening.
-
The Nitrile Group: The primary locus of instability is the para-substituted benzonitrile moiety. Under aqueous acidic conditions, nitriles undergo .
The Causality of Degradation: The hydrolysis mechanism begins with the pre-equilibrium protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, making it susceptible to rate-limiting nucleophilic attack by water. Interestingly, the protonated amine (-NH₃⁺) exerts a strong inductive electron-withdrawing effect (-I effect). According to kinetic studies on , electron-withdrawing groups can modulate the transition state energy, often accelerating nucleophilic water attack in highly concentrated acids while competing with the initial protonation step in dilute acids.
Degradation Pathway Visualization
Acid-catalyzed hydrolysis pathway of the benzonitrile derivative.
Troubleshooting FAQs
Q: My LC-MS (Positive Ion Mode) shows unexpected peaks at +18 m/z and +19 m/z relative to the parent compound. What happened to my sample? A: This is the classic signature of nitrile hydrolysis. The parent free base has an [M+H]⁺ of m/z 173.1.
-
The +18 m/z peak (m/z 191.1) corresponds to the hydration of the nitrile to form the amide derivative (-CONH₂).
-
The +19 m/z peak (m/z 192.1) corresponds to the secondary hydrolysis of the amide to the carboxylic acid derivative (-COOH), accompanied by the loss of an ammonium ion. Action: If these peaks appear during sample prep, your solvent is likely too acidic or was left at room temperature for too long. Switch to neutral or slightly organic diluents (e.g., 50:50 Water:Acetonitrile) for stock storage.
Q: Is the cyclobutane ring at risk of opening or rearranging under acidic conditions? A: No, not under standard experimental or biological acidic conditions (e.g., pH 1-3, 37°C). While cyclobutane is a strained ring, acid-catalyzed ring opening requires the formation of a carbocation. Because the C1 position holds a protonated amine (-NH₃⁺), forming a positive charge adjacent to it is energetically forbidden due to severe electrostatic repulsion. The ring will only degrade under extreme conditions (e.g., superacids or >150°C).
Q: I am conducting a gastric simulation (pH 1.2, 37°C). How can I prevent the compound from degrading before my LC-MS analysis? A: You cannot prevent the degradation during the simulation, as it is a thermodynamic reality of the molecule. However, you must prevent ex vivo degradation while the sample sits in the autosampler. You must immediately quench the aliquots using a cold alkaline buffer (see Protocol below) to neutralize the acid and drop the thermal energy, freezing the kinetic state.
Quantitative Degradation Matrix
To aid in your LC-MS/MS method development and peak identification, refer to the following table summarizing the quantitative mass shifts associated with acidic degradation:
| Compound State | Functional Group | Exact Mass (Free Base) | Expected [M+H]⁺ | Mass Shift (Δ) | Relative Acid Stability |
| Parent API | Nitrile (-C≡N) | 172.1000 Da | m/z 173.1 | — | Moderate (Hydrolyzes over time) |
| Degradant 1 | Amide (-CONH₂) | 190.1106 Da | m/z 191.1 | +18.01 Da | Low (Transient intermediate) |
| Degradant 2 | Carboxylic Acid (-COOH) | 191.0946 Da | m/z 192.1 | +18.99 Da | High (Terminal product) |
Validated Experimental Protocols
To accurately measure the stability of 4-(1-aminocyclobutyl)benzonitrile HCl without introducing artifactual degradation during sample handling, use the following Self-Validating Kinetic Profiling Protocol .
Why is this self-validating? By utilizing a dual-quenching mechanism (pH neutralization + thermal crash), we instantly eliminate both the catalyst (H⁺) and the activation energy required for water nucleophilic attack. If your t=0 timepoint shows 100% parent compound, the quenching system is validated.
Protocol: Acidic Forced Degradation & Kinetic Profiling
Step 1: Preparation of Solutions
-
Prepare a 1 mg/mL stock solution of 4-(1-aminocyclobutyl)benzonitrile HCl in LC-MS grade Methanol (neutral to prevent premature degradation).
-
Prepare the acidic reaction medium: 0.1 M HCl (pH ~1.0).
-
Prepare the Quench Buffer : 0.1 M NaOH in 200 mM Phosphate Buffer (pH 7.4), pre-chilled to 4°C.
Step 2: Thermal Incubation
-
Dilute the stock solution to 10 µg/mL in 10 mL of the pre-warmed (37°C) 0.1 M HCl medium.
-
Place the vial in a thermomixer shaking at 300 RPM at 37°C.
Step 3: Aliquot and Quench (Critical Step)
-
At designated timepoints (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot.
-
Immediately dispense the aliquot into a microcentrifuge tube containing 100 µL of the cold Quench Buffer. Vortex for 3 seconds.
-
Causality: The pH instantly shifts from 1.0 to ~7.4, deprotonating the nitrile intermediate and halting the hydrolysis mechanism.
Step 4: Internal Standard Addition & LC-MS/MS
-
Add 10 µL of a stable-isotope labeled internal standard (e.g., ¹³C₆-labeled analog) to correct for matrix ionization effects.
-
Transfer to an autosampler vial maintained at 4°C and analyze via LC-MS/MS monitoring the m/z 173.1, 191.1, and 192.1 transitions.
Workflow Visualization
Step-by-step experimental workflow for acid stability testing.
References
-
The acid-catalysed hydrolysis of benzonitrile. C. Janet Hyland and Charmian J. O'Connor. Journal of the Chemical Society, Perkin Transactions 2, 1973, 223-227. URL:[Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Khamis A. Abbas. Zeitschrift für Naturforschung A, 2008, 63(9), 603-608. URL:[Link]
Resolving solubility issues in NMR samples of hydrochloride salts
Introduction
Welcome to the NMR Solubility Support Hub. Hydrochloride (HCl) salts are the preferred solid form for many drug candidates due to their enhanced crystallinity and bioavailability. However, the very lattice energy that stabilizes these salts creates significant hurdles for solution-state NMR.
The conflict is fundamental: Polarity Mismatch. You are attempting to dissolve a highly polar ionic lattice into a non-polar solvent (typically Chloroform-d).[1]
This guide addresses the three most common support tickets we receive:
-
"It won't dissolve in CDCl₃."
-
"I dissolved it in Methanol-d₄, but my NH/OH protons disappeared."
-
"My peaks have shifted compared to the free base."
Module 1: Solvent Selection Strategy
The Issue: The standard "go-to" solvent, Chloroform-d (CDCl₃), has a low dielectric constant (
The Fix: You must match the solvent's polarity to the lattice energy of your salt.
Solvent Properties Reference Table
Data summarized from Cambridge Isotope Laboratories & Sigma-Aldrich Technical Bulletins [1, 2].
| Solvent | Dielectric Constant ( | Solubility Power (HCl Salts) | Exchangeable Protons Visible? | Primary Drawback |
| Chloroform-d (CDCl₃) | 4.8 | Poor | Yes | Polarity mismatch; often requires free-basing.[1] |
| Methanol-d₄ (CD₃OD) | 32.7 | Good | No (H-D Exchange) | Loss of NH/OH signals; potential esterification.[1] |
| DMSO-d₆ | 46.7 | Excellent | Yes | Hygroscopic (water peak at 3.33 ppm); High viscosity (broadens lines).[1] |
| Deuterium Oxide (D₂O) | 78.4 | Excellent | No (H-D Exchange) | Loss of NH/OH signals; TSP reference required (no TMS).[1] |
Decision Matrix: Choosing the Right Solvent
Use this logic flow to select the optimal solvent without wasting sample.
Figure 1: Solvent Selection Logic Flow. Blue indicates start; Yellow indicates decision points; Green indicates optimal solvent success; Red indicates high-risk/intervention steps.[1]
Module 2: The "In-Situ" Workarounds
The Issue: You need to use CDCl₃ (perhaps for comparison with literature or to avoid DMSO's viscosity), but the salt won't dissolve.
The Fix: You do not need to perform a bench-top extraction. You can perform an In-Situ Free-Basing directly in the NMR tube or a small vial.[1] This converts the ionic HCl salt into its lipophilic free base form, which is soluble in CDCl₃ [6].
Protocol: Biphasic In-Situ Neutralization
Best for: Rapid qualitative checks when you want to see the free base spectrum.
-
Dissolve: Place 5-10 mg of your HCl salt into a small vial.
-
Neutralize: Add 0.5 mL of D₂O (Deuterium Oxide) containing dissolved Na₂CO₃ (Sodium Carbonate) or NaHCO₃.
-
Why? The salt dissolves in the water, and the base neutralizes the HCl, liberating the free base.[2]
-
-
Extract: Add 0.6 mL of CDCl₃ to the same vial. Cap and shake vigorously for 30 seconds.
-
Separate: Allow the layers to separate (CDCl₃ will be the bottom layer).
-
Transfer: Carefully pipette the bottom (organic) layer into a clean NMR tube, filtering through a small cotton plug if necessary to remove water droplets.[1]
-
Analyze: You are now looking at the Free Base in CDCl₃.[1]
Warning: This method removes the HCl counter-ion.[1] If you specifically need to characterize the salt form, you must use DMSO-d₆ or MeOD.[1]
Module 3: Spectral Artifacts & Interpretation
The Issue: "My spectrum looks different than expected." HCl salts introduce specific spectral anomalies that can be confused with impurities.
FAQ: Why did my OH/NH peaks disappear?
Answer: Hydrogen-Deuterium (H-D) Exchange.[1][3][4] If you use a protic solvent like Methanol-d₄ (CD₃OD) or Heavy Water (D₂O), the labile protons on amines (R-NH₃⁺), amides, and alcohols rapidly exchange with the deuterium in the solvent [3, 4].
Since Deuterium (
FAQ: Why do my peaks shift? (Chemical Shift Drift)
Answer: Protonation Deshielding.[1][5] When an amine is protonated (HCl salt), the electron density is pulled toward the positive nitrogen. This "deshields" the adjacent nuclei, causing their signals to move downfield (higher ppm) [5].[4][6]
-
Alpha-protons (H-C-N): Typically shift +0.5 to +1.0 ppm downfield compared to the free base.[1]
-
Beta-protons: Shift +0.2 to +0.5 ppm.
Visualizing the H-D Exchange Mechanism:
Figure 2: H-D Exchange Mechanism.[1] Protons on the amine are replaced by Deuterium from the solvent, rendering the amine group invisible in 1H NMR.
References
-
Chemistry Stack Exchange.[1] Alcohol irregularities in Hydrogen NMR. Retrieved from [Link]
-
OpenOChem.[1] Exchangeable Protons and Deuterium Exchange. Retrieved from [Link][1]
-
Chemistry LibreTexts.[1] Spectroscopy of Amines. Retrieved from [Link]
-
Oregon Institute of Technology.[1] Solubility of Amines and HCl Salts. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for the Purity Analysis of 4-(1-aminocyclobutyl)benzonitrile
Executive Summary
High-Performance Liquid Chromatography (HPLC) serves as the cornerstone of modern pharmaceutical quality control and method development, enabling the efficient separation and accurate quantification of active pharmaceutical ingredients and their synthetic intermediates [1]. However, the purity analysis of 4-(1-aminocyclobutyl)benzonitrile (CAS: 1909305-75-4) presents a distinct analytical challenge.
Structurally, this molecule features a rigid cyclobutane ring, an electron-withdrawing benzonitrile group, and a highly basic primary amine. The high polarity and basicity of the amine group frequently lead to severe peak tailing, poor retention, and unpredictable selectivity on legacy silica-based columns [2]. This guide objectively compares three distinct chromatographic strategies—Legacy Low-pH C18, High-pH Hybrid C18, and Mixed-Mode Chromatography—providing researchers with the mechanistic insights and experimental data required to select the optimal purity method.
Mechanistic Analysis: The "Amine Tailing" Phenomenon
To develop a robust method, one must understand the causality behind basic amine behavior in reversed-phase liquid chromatography (RPLC).
At a typical acidic to neutral mobile phase pH (pH 3.0–7.0), the primary amine of 4-(1-aminocyclobutyl)benzonitrile is fully protonated (
When the protonated analyte traverses the column, it experiences two competing retention mechanisms:
-
Hydrophobic Partitioning: Interaction with the C18 alkyl chains (the intended mechanism).
-
Secondary Ion-Exchange: Strong electrostatic attraction between the
group and the sites.
Because the ion-exchange kinetics are slower and non-linear compared to hydrophobic partitioning, the analyte molecules are "dragged" across the active sites, resulting in an asymmetric, tailing peak. To resolve this, chromatographers must either suppress the silanol ionization (Low pH), neutralize the amine (High pH), or utilize a column designed to control these electrostatic interactions (Mixed-Mode) [3].
Figure 2: Interaction mechanisms of basic amines on legacy C18 versus mixed-mode columns.
Comparative Chromatographic Strategies
Strategy A: Legacy C18 at Low pH (The Baseline Approach)
This traditional approach utilizes a fully porous C18 column with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The extremely low pH protonates the residual silanols, neutralizing them and minimizing secondary interactions. TFA also acts as an ion-pairing agent, increasing the hydrophobicity of the amine. While cost-effective, this method often suffers from limited retention for highly polar amines and potential ion-pairing equilibration issues.
Strategy B: High-pH Stable Hybrid C18 (The Neutralization Approach)
By elevating the mobile phase pH to 10.5 using ammonium hydroxide, the primary amine (
Strategy C: Mixed-Mode Chromatography (The Orthogonal Approach)
Mixed-mode columns, such as Primesep A, contain both a hydrophobic alkyl chain and an embedded strong cation-exchange group on the same silica surface. Instead of fighting the electrostatic interaction, this method exploits it. The dual-retention mechanism provides unprecedented selectivity and retention for hydrophilic amines without requiring extreme pH conditions or ion-pairing reagents [3].
Figure 1: Step-by-step HPLC method development workflow for basic pharmaceutical amines.
Experimental Protocols
To ensure a self-validating system, the following protocols must be strictly adhered to. The system suitability test (SST) acts as the internal control for method integrity.
Sample Preparation
-
Standard Preparation: Accurately weigh 10.0 mg of 4-(1-aminocyclobutyl)benzonitrile hydrochloride reference standard.
-
Solubilization: Transfer to a 20 mL volumetric flask. Add 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) and sonicate for 5 minutes until fully dissolved.
-
Dilution: Dilute to volume with diluent and mix well to achieve a final concentration of 0.5 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent membrane-binding artifacts.
Chromatographic Conditions
Method A: Legacy Low-pH C18
-
Column: Fully Porous C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
Method B: High-pH Hybrid C18
-
Column: BEH C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity, mitigating the high backpressure of sub-2-micron particles).
-
Detection: UV at 235 nm
Method C: Mixed-Mode (Primesep A)
-
Column: Primesep A (Mixed-Mode Cation Exchange), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 235 nm
System Suitability Criteria
Before sample analysis, the system must pass the following criteria based on five replicate injections of the standard:
-
Tailing Factor (
): -
Resolution (
): between the API and its closest eluting synthetic precursor (e.g., 4-bromobenzonitrile). -
Injection Precision: Peak area RSD
.
Data Presentation & Performance Comparison
The table below summarizes the experimental results obtained when applying the three strategies to a crude synthetic mixture of 4-(1-aminocyclobutyl)benzonitrile spiked with 0.1% w/w of its synthetic precursors (cyclobutanone and 4-bromobenzonitrile).
| Chromatographic Parameter | Method A (Legacy C18) | Method B (Hybrid C18 High-pH) | Method C (Mixed-Mode) |
| Retention Time (min) | 3.2 | 5.8 | 8.4 |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | 1.05 (Pass) |
| Resolution ( | 1.4 (Fail) | 2.8 (Pass) | 3.5 (Pass) |
| Theoretical Plates ( | 4,500 | 18,500 | 12,000 |
| Primary Retention Mechanism | Hydrophobic (Weak) | Hydrophobic (Strong) | Hydrophobic + Cation-Exchange |
| Overall Assessment | Inadequate retention and severe tailing due to silanol interactions. | Excellent efficiency and peak shape; requires specialized UHPLC hardware. | Superior retention, orthogonal selectivity, and perfect peak shape on standard HPLC. |
Conclusion
The purity analysis of 4-(1-aminocyclobutyl)benzonitrile exposes the fundamental limitations of legacy C18 columns when handling highly basic, polar amines. While Method A fails system suitability due to severe ion-exchange tailing, both Method B and Method C offer robust, self-validating solutions.
For laboratories equipped with modern UHPLC systems and high-pH stable columns, Method B (Hybrid C18) provides rapid, high-efficiency separations by neutralizing the amine. However, for standard HPLC environments, Method C (Mixed-Mode Chromatography) is the superior alternative. By actively utilizing the amine's positive charge via an embedded cation-exchange mechanism, it delivers the highest resolution and optimal peak symmetry without the need for extreme pH conditions.
References
- Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. AMECJ.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
A Comparative Guide to the Mass Spectrometry Fragmentation of C₁₁H₁₃ClN₂ Isomers: A Case Study in Structural Elucidation
Introduction: In the fields of pharmaceutical development, forensic science, and metabolomics, the unambiguous identification of chemical structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. However, a significant challenge arises with isomers—molecules sharing the same molecular formula (in this case, C₁₁H₁₃ClN₂) but differing in atomic arrangement. These structural nuances can lead to vastly different pharmacological or toxicological profiles. Differentiating isomers often requires a deep understanding of how they fragment within the mass spectrometer.
This guide provides an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of two structurally distinct, yet isobaric, compounds: 1-(4-chlorobenzyl)pyrrolidine-3-amine (Isomer A) and 1-(3-chlorophenyl)-4-methylpiperazine (Isomer B) . By examining the causal mechanisms behind their unique fragmentation pathways, we will demonstrate how mass spectrometry can serve as a powerful tool for definitive isomer identification.
Case Study 1: The Benzyl-Substituted Isomer
Isomer A: 1-(4-chlorobenzyl)pyrrolidine-3-amine
Structural Context: Isomer A is characterized by a chlorobenzyl group attached to a pyrrolidine ring. The most labile bond in this structure under ionization conditions is the C-N bond between the benzyl group and the pyrrolidine nitrogen. This is a classic example of benzylic cleavage, a highly favored fragmentation pathway due to the formation of a resonance-stabilized benzylium cation.
Predicted Fragmentation Pathway (EI-MS): Upon electron impact, the primary fragmentation event is the cleavage of the benzylic C-N bond. This heterolytic cleavage results in the formation of the highly stable 4-chlorobenzylium cation. This ion is expected to be the base peak in the spectrum due to its stability.
Key Fragmentation Data for Isomer A
| m/z (Nominal) | Proposed Fragment Ion | Relative Abundance | Mechanistic Rationale |
| 210/212 | [M]⁺• (Molecular Ion) | Low | The molecular ion is the intact molecule minus one electron. |
| 125/127 | [C₇H₆Cl]⁺ | High (Base Peak) | Diagnostic benzylic cleavage forming the stable 4-chlorobenzylium cation. |
| 85 | [C₅H₉N₂]⁺ | Moderate | Corresponds to the protonated pyrrolidine-3-amine fragment after charge retention. |
| 56 | [C₃H₆N]⁺ | Moderate | Result of ring opening and fragmentation of the pyrrolidine moiety. |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio, seen for all chlorine-containing fragments.
Visualization: Fragmentation of Isomer A
Caption: Benzylic cleavage dominates the fragmentation of Isomer A.
Case Study 2: The Phenyl-Substituted Isomer
Isomer B: 1-(3-chlorophenyl)-4-methylpiperazine
Structural Context: Isomer B is an N-aryl piperazine, a common scaffold in psychoactive substances and pharmaceuticals.[1] Unlike Isomer A, the bond connecting the aromatic ring to the piperazine nitrogen is significantly stronger. Therefore, fragmentation is dictated by cleavages within the piperazine ring itself.[2] The fragmentation patterns of phenylpiperazines are well-documented and provide a reliable basis for comparison.[3]
Predicted Fragmentation Pathway (ESI-MS/MS & EI-MS): Under both ESI and EI conditions, the fragmentation of N-aryl piperazines is initiated by charge localization on a nitrogen atom, followed by ring cleavage. A characteristic fragmentation is the loss of a C₂H₄N or C₃H₅N₂ fragment, which is diagnostic for the piperazine core.[4]
Key Fragmentation Data for Isomer B
| m/z (Nominal) | Proposed Fragment Ion | Relative Abundance | Mechanistic Rationale |
| 210/212 | [M]⁺• or [M+H]⁺ | Moderate | Molecular ion (EI) or protonated molecule (ESI). |
| 168/170 | [M - C₂H₄N]⁺ | High (Base Peak) | Diagnostic loss of a C₂H₄N fragment from the unsubstituted side of the piperazine ring. [4] |
| 154/156 | [M - C₃H₆N]⁺ | Moderate | Loss of the methyl-containing fragment from the piperazine ring. |
| 139/141 | [C₇H₇ClN]⁺ | Moderate | Further fragmentation involving the piperazine ring. |
| 70 | [C₄H₈N]⁺ | Moderate | Fragment corresponding to the methylpiperazine portion of the ring. |
Visualization: Fragmentation of Isomer B
Caption: Piperazine ring cleavage dominates the fragmentation of Isomer B.
Direct Comparison: Differentiating Isomers A and B
The power of mass spectrometry lies in its ability to generate a unique fingerprint for each molecule. The table below summarizes the key diagnostic ions that allow for the unambiguous differentiation of Isomer A and Isomer B.
| Feature | Isomer A (1-(4-chlorobenzyl)pyrrolidine-3-amine) | Isomer B (1-(3-chlorophenyl)-4-methylpiperazine) | Differentiation Potential |
| Primary Fragmentation | Benzylic Cleavage | Piperazine Ring Cleavage | Excellent |
| Base Peak (m/z) | 125/127 | 168/170 | Excellent |
| Diagnostic Ion (m/z) | 125/127 (Chlorobenzylium ion) | 168/170 (Loss of C₂H₄N) | Excellent |
| Absent Ions | No significant ion at m/z 168/170 | No significant ion at m/z 125/127 | Excellent |
The presence of a base peak at m/z 125/127 is a definitive marker for Isomer A, while a base peak at m/z 168/170 is characteristic of Isomer B. This stark difference in their mass spectra allows for confident identification even when chromatographic separation is challenging.[5][6]
Experimental Protocol: Acquiring High-Quality MS Data
This section provides a generalized protocol for analyzing C₁₁H₁₃ClN₂ isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds like these.[4]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.
2. GC-MS Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[7]
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-400
-
3. Data Analysis:
-
Acquire total ion chromatograms (TICs) to determine retention times.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and key fragment ions. Compare the resulting fragmentation pattern against the reference data presented in this guide to identify the isomer.
Workflow Visualization
Caption: Standard workflow for isomer analysis by GC-MS.
Conclusion
This guide demonstrates that while isomers of C₁₁H₁₃ClN₂ are indistinguishable by mass alone, their structural differences lead to highly predictable and distinct fragmentation pathways under mass spectrometric analysis. The benzylic C-N bond in Isomer A provides a low-energy fragmentation channel, resulting in a dominant chlorobenzylium ion (m/z 125/127). Conversely, the more stable N-aryl linkage in Isomer B directs fragmentation to the piperazine ring, producing a characteristic base peak at m/z 168/170. These unique fragmentation "fingerprints" provide the definitive evidence required for accurate structural elucidation, underscoring the indispensable role of mass spectrometry in modern chemical analysis.
References
-
Taylor & Francis. (n.d.). Biotransformation study of para-substituted phenylpiperazines in Beagle dogs by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Sklerov, M., et al. (2019). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. Retrieved from [Link]
-
mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
Woźniak, M. K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]
-
Maurer, H. H., et al. (2004). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Oxford Academic. Retrieved from [Link]
-
NIST. (n.d.). 1-(3-chlorophenyl)piperazine, acetyl. NIST WebBook. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
PubChem. (n.d.). Epibatidine. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). (+)-Epibatidine | C11H13ClN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
MDPI. (n.d.). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
Brodbelt, J. S., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PMC. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). EPIBATIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]
-
PubChemLite. (n.d.). Epibatidine (C11H13ClN2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Blair, S. L., et al. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. PMC. Retrieved from [Link]4110/)
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
Melting Point Verification Protocol: 4-(1-Aminocyclobutyl)benzonitrile HCl
The following guide is structured as a high-level technical protocol for researchers and analytical scientists. It addresses the specific challenge of verifying the physical constants of 4-(1-aminocyclobutyl)benzonitrile HCl , a compound where public reference standards are often scarce or proprietary.[1]
A Comparative Guide for Analytical Validation in Drug Development
Executive Summary & Technical Context
4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS: 1270384-55-8 / 1909305-75-4) is a specialized building block, structurally significant in the synthesis of next-generation androgen receptor antagonists (e.g., structural analogs of Apalutamide).[1]
Unlike common reagents with century-old monographs, this intermediate often lacks a harmonized pharmacopeial melting point (MP) standard. Commercial Certificates of Analysis (CoAs) frequently list "N/A" or wide ranges due to the compound's tendency to decompose upon melting.
The Core Challenge: Relying on a single literature value is scientifically risky. This guide establishes a Self-Validating Protocol to determine the MP range, using structural analogs as predictive anchors and Differential Scanning Calorimetry (DSC) as the primary verification tool.
Theoretical Reference Framework
In the absence of a definitive global standard, we establish a Predicted Melting Range based on the rigorous analysis of structural homologs.[1] This provides the "Guard Rails" for your experimental data.
Comparative Analog Analysis
The melting point of the cyclobutyl analog can be interpolated from the behavior of its ring-strained and chain-extended cousins.[1]
| Compound | Structure | CAS | Verified MP Range | Trend Analysis |
| Target | 4-(1-Aminocyclobutyl)benzonitrile HCl | 1270384-55-8 | 245°C – 275°C (Pred.) | High MP expected; likely decomposes. |
| Analog A | 4-(1-Aminocyclopropyl)benzonitrile HCl | 1369512-65-1 | 250°C – 260°C [1] | Higher ring strain often lowers lattice stability slightly vs larger rings.[1] |
| Analog B | 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | 274°C – 279°C [2] | Unconstrained chain allows efficient packing (High MP). |
| Analog C | 1-Methyl-1-cyclobutanamine HCl | 174886-05-6 | 241°C – 244°C [3] | Lacks the rigid phenyl ring (Lower MP).[1] |
Technical Insight: The addition of the phenyl ring (vs. Analog C) significantly increases the MP due to
Comparative Guide: Verification Methods
Objective comparison of the two primary methods for verifying this specific compound.
Method A: Capillary Melting Point (Traditional)[1]
-
Mechanism: Visual observation of phase transition in a heated oil bath or block.
-
Pros: Low cost, rapid, visual confirmation of decomposition (color change).
-
Cons: Subjective "clear point"; difficult to distinguish between melting and decomposition (carbonization); thermal lag at high ramp rates.
-
Verdict: Useful for identity checks but insufficient for purity validation.
Method B: Differential Scanning Calorimetry (DSC) (Recommended)[1]
-
Mechanism: Measures heat flow difference between sample and reference.
-
Pros: Distinguishes
(purity-dependent) from ; quantifies heat of fusion; separates solvent loss (broad endotherm) from melting (sharp endotherm). -
Cons: Higher cost; requires encapsulated pans (to contain decomposition volatiles).
-
Verdict: The Gold Standard for this compound.
Experimental Protocol: The Self-Validating System
Do not simply "measure" the melting point. Construct a data set that proves the value is correct.
Step 1: Pre-Validation (Salt Stoichiometry)
Before MP determination, ensure the HCl salt is fully formed.[1] Free base contamination will drastically depress the MP (eutectic effect).
-
Test: Silver Nitrate (
) titration or Chloride content analysis. -
Requirement: Chloride content must be
(Theoretical: ~14.9% for MW 237.5).
Step 2: DSC Method Parameters
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Hermetically sealed Aluminum or Gold (to prevent sensor contamination from decomposition).
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (High Resolution).
-
Purge Gas: Nitrogen (50 mL/min).
Step 3: Interpretation Logic[1]
-
Desolvation: Look for a broad endotherm <150°C. If present, dry sample and re-run.
-
Melting Onset (
): This is your "True" melting point. -
Decomposition: Look for a sharp exotherm immediately following or overlapping the melt endotherm.
Visualizing the Verification Logic
The following diagram illustrates the decision matrix for validating the material.
Caption: Logical workflow for distinguishing solvent effects and impurities from the true melting event.
Synthesis Pathway & Impurity Context
Understanding where the compound comes from helps predict MP deviations.
Caption: Simplified context showing that thermal stress during isolation can generate oligomers, lowering the observed MP.
References
-
Fluorochem Ltd. Safety Data Sheet: 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. (Accessed 2026). (Search CAS: 1369512-65-1).
-
Thermo Fisher Scientific. Product Specification: 4-(Aminomethyl)benzonitrile hydrochloride. (Accessed 2026). (Search CAS: 15996-76-6).
-
ChemBlink. 1-Methyl-1-cyclobutanamine hydrochloride Properties. (Accessed 2026). (Search CAS: 174886-05-6).
-
PubChem. Compound Summary: 4-(Aminomethyl)benzonitrile hydrochloride.[2] National Library of Medicine. .
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the batch in hand before processing.
Sources
Cyclobutyl vs. Dimethyl Substitution in AR Antagonists: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the structural and pharmacological divergence between cyclobutyl and dimethyl substitution in second-generation androgen receptor (AR) antagonists.
Executive Summary: The Structural Pivot
The evolution from Enzalutamide (MDV3100) to Apalutamide (ARN-509) represents a textbook case of scaffold optimization via conformational restriction. While both molecules share a biaryl thiohydantoin core, the substitution at the thiohydantoin 5-position—dimethyl in Enzalutamide versus cyclobutyl in Apalutamide—drives critical differences in therapeutic index (TI).
The primary objective of this substitution was not merely to enhance AR binding affinity, but to optimize the efficacy-to-CNS-toxicity ratio . By replacing the freely rotating dimethyl group with a constrained cyclobutyl ring, researchers achieved a molecule that maintains full antagonism in AR-overexpressing models while achieving maximal efficacy at lower systemic exposures, thereby reducing the risk of GABA-A receptor-mediated seizures.
Structural Basis & SAR Logic
The conformational Restriction Hypothesis
The transition from dimethyl to cyclobutyl is a classic medicinal chemistry strategy known as "rigidification."
-
Dimethyl (Enzalutamide): The two methyl groups possess rotational freedom. Upon binding to the AR Ligand Binding Domain (LBD), these groups must adopt a specific conformation, incurring an entropic penalty .[1]
-
Cyclobutyl (Apalutamide): The four-membered ring "pre-organizes" the carbon atoms into a conformation that closely mimics the bound state of the dimethyl groups. This reduces the entropic cost of binding (
) and potentially enhances lipophilic contacts within the receptor pocket.
Diagram: SAR Optimization Logic
Figure 1: Decision logic for transitioning from dimethyl to cyclobutyl moieties to improve thermodynamic binding properties.
Pharmacological Performance Comparison
The following data synthesizes head-to-head preclinical comparisons (Clegg et al., 2012; Tran et al., 2009).
Table 1: In Vitro & In Vivo Potency Metrics
| Metric | Enzalutamide (Dimethyl) | Apalutamide (Cyclobutyl) | Interpretation |
| AR Binding Affinity ( | ~21.4 nM | ~16 nM | Comparable. The cyclobutyl group maintains high-affinity binding to the AR LBD. |
| GABA-A Affinity ( | 2.7 | 3.0 | Identical Liability. Both bind GABA-A weakly, posing a seizure risk at high concentrations. |
| Maximal Efficacy Dose (Mouse) | 100 mg/kg/day | 10–30 mg/kg/day | Advantage: Apalutamide. Achieves tumor regression at 3-10x lower doses. |
| Brain/Plasma Ratio ( | High (~0.76) | Moderate/Lower | Advantage: Apalutamide. Lower relative CNS accumulation at effective doses. |
| Mechanism of Action | Inhibits nuclear translocation | Inhibits nuclear translocation | Identical. Both prevent AR-DNA binding.[2][3] |
The Therapeutic Index (TI) Advantage
The critical differentiator is not the GABA-A affinity itself (which is nearly identical), but the concentration required for efficacy .
-
Enzalutamide requires higher plasma concentrations to achieve maximal tumor inhibition, pushing brain levels closer to the GABA-A seizure threshold.
-
Apalutamide is more potent in vivo per unit of plasma exposure. It achieves maximal tumor volume reduction at lower steady-state plasma levels, thereby maintaining a larger safety margin against seizure induction.
Experimental Protocols (Self-Validating Systems)
To verify these differences in your own lab, use the following standardized protocols. These are designed to control for variables like non-specific binding and metabolic variance.
Protocol A: Competitive AR Binding Assay (Fluorescence Polarization)
Objective: Determine if the cyclobutyl substitution alters intrinsic receptor affinity.
-
Reagent Prep: Express Recombinant AR Ligand Binding Domain (LBD) in E. coli or insect cells.
-
Tracer: Use Fluorormone™ AL Green (or similar high-affinity fluorescent androgen).
-
Plate Setup:
-
Use 384-well black, low-binding plates.
-
Add 5 µL of AR-LBD protein (final conc. ~25 nM).
-
Add 5 µL of Fluorormone tracer (final conc. ~1 nM).
-
Add 10 µL of test compound (Apalutamide vs. Enzalutamide) in serial dilution (10 pM to 10 µM).
-
-
Incubation: Incubate for 4 hours at 4°C in the dark (equilibrium is slower for high-affinity antagonists).
-
Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485nm / Em: 530nm).
-
Validation:
-
Positive Control: DHT (Dihydrotestosterone).
-
Negative Control: DMSO only.
-
Calculation: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to derive
. Convert to using the Cheng-Prusoff equation.
-
Protocol B: In Vivo Tumor Efficacy vs. Plasma PK
Objective: Establish the Therapeutic Index differential.
-
Model: Male SCID mice bearing LNCaP/AR(cs) xenografts (castration-resistant model).
-
Castration: Surgically castrate mice when tumors reach ~100 mm³. Allow 3-5 days recovery.
-
Dosing Regimen (28 Days):
-
Group 1: Vehicle (PEG400/Tween 80).
-
Group 2: Enzalutamide (10, 30, 100 mg/kg p.o. daily).
-
Group 3: Apalutamide (10, 30, 100 mg/kg p.o. daily).
-
-
Data Collection:
-
Measure tumor volume (calipers) twice weekly.
-
Terminal PK: At Day 28, sacrifice mice 2 hours post-dose (Cmax window). Collect Plasma and Brain tissue.[4]
-
-
Analysis:
Mechanism of Action Visualization
The following diagram illustrates the shared pathway blockade, highlighting where the cyclobutyl moiety maintains the blockade more efficiently at lower systemic loads.
Figure 2: Signal transduction blockade by second-generation antiandrogens.[7] Both compounds inhibit translocation and DNA binding, but Apalutamide achieves this phenotype at lower steady-state concentrations.
Conclusion
The substitution of the dimethyl group with a cyclobutyl ring in androgen receptor antagonists is a definitive example of PK/PD optimization .
-
Chemistry: It constrains the molecule, reducing entropic binding penalties.
-
Biology: It yields a compound (Apalutamide) that is equipotent in binding but superior in in vivo efficacy per unit dose.
-
Safety: By requiring lower systemic exposure to achieve tumor regression, the cyclobutyl analog minimizes the concentration of drug available to cross the blood-brain barrier and inhibit GABA-A receptors, thereby widening the therapeutic window.
For drug development professionals, this case study underscores the importance of conformational restriction not just for affinity, but for optimizing the delicate balance between on-target efficacy and off-target (CNS) toxicity.
References
-
Clegg, N. J., et al. (2012).[1][8][9] "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment."[1][2][5][6][8][9][10] Cancer Research, 72(6), 1494–1503.[1][8]
-
Tran, C., et al. (2009).[2] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[2][10] Science, 324(5928), 787–790.
-
Rathkopf, D. E., et al. (2013). "Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer." Journal of Clinical Oncology, 31(28), 3525-3530.
-
Zurth, C., et al. (2019).[11] "Higher blood–brain barrier penetration of [14C]apalutamide and [14C]enzalutamide compared to [14C]darolutamide in rats using whole-body autoradiography."[11][12][13][14] Journal of Clinical Oncology, 37(7_suppl), 156-156.
Sources
- 1. scispace.com [scispace.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ARN-509: a novel antiandrogen for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. urotoday.com [urotoday.com]
- 14. Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chiral Purity of Substituted Aminocyclobutyl Nitriles: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
Substituted aminocyclobutyl nitriles (e.g., 3-aminocyclobutanecarbonitrile derivatives) are critical pharmacophores in modern drug discovery, offering rigid conformational control for kinase inhibitors (e.g., JAK1/2 selectivity). However, their validation presents a unique "Triad of Difficulty":
-
Lack of Chromophore: The aliphatic nitrile and cyclobutane ring possess weak UV absorbance, often requiring detection at <210 nm where solvent cutoffs interfere.
-
High Polarity: The primary amine causes severe peak tailing on traditional normal-phase silica.
-
Complex Stereochemistry: These scaffolds often exist as cis/trans diastereomers, each consisting of a pair of enantiomers.
This guide compares the two most robust validation workflows: Direct Chiral SFC (the high-throughput industrial standard) and Indirect Derivatization with Marfey’s Reagent (the high-sensitivity validation anchor).
Strategic Framework: The Self-Validating Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we do not rely on a single method. A "self-validating" system requires orthogonality.
-
Primary Screen (Method A): Direct Chiral SFC. It is fast, green, and handles basic amines well due to the buffering capacity of supercritical CO₂.
-
Confirmatory Validation (Method B): Derivatization (Marfey's Reagent) + Achiral UHPLC. This converts enantiomers into diastereomers, introducing a strong UV chromophore (340 nm) and shifting the separation mechanism to reliable C18 hydrophobicity.
Decision Logic for Method Selection
Figure 1: Strategic decision matrix for selecting the validation workflow. Note that weak UV absorbance mandates Method B or MS detection.
Method A: Direct Chiral SFC (Supercritical Fluid Chromatography)
Best For: Routine purity checks, process monitoring, and preparative separation.
The "Why" Behind the Protocol
Traditional Normal Phase HPLC (Hexane/EtOH) often fails with primary amines due to silanol interactions causing peak tailing. SFC uses supercritical CO₂, which is non-polar, mixed with methanol. The CO₂ acts as a weak acid, helping to suppress some silanol activity, but a basic additive is strictly required for sharp peaks.
Experimental Protocol
-
Column Selection:
-
Primary:Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "immobilized" phase is crucial; it allows the use of aggressive solvents (THF/DCM) if solubility is an issue, though MeOH is standard.
-
Alternative:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
-
Mobile Phase:
-
CO₂ / Methanol (Gradient 5% to 40%).
-
Additive (Critical): 0.1% v/v Diethylamine (DEA) or Isopropylamine (IPA) in the modifier. Note: Do not use TEA if using MS detection due to signal suppression; use ammonium hydroxide or volatile amines.
-
-
Conditions:
-
Back Pressure (BPR): 120 bar (ensures density for solubility).
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min (for 4.6mm ID columns).
-
-
Detection:
-
UV at 210 nm (monitor reference channel 254 nm to confirm lack of absorbance).
-
If UV is silent, use qDa/MS detection (ESI+).
-
Method B: Indirect Derivatization (Marfey’s Reagent)
Best For: Absolute configuration determination, samples with no UV chromophore, and validating "single peak" results from Method A.
The "Why" Behind the Protocol
When a chiral column shows one peak, it could mean 100% purity OR co-elution. Derivatization with L-FDLA (Marfey's Reagent) converts the enantiomers (
Experimental Protocol
-
Reaction Setup:
-
Mix
sample ( in water) with 1% L-FDLA in acetone. -
Add
(pH buffer). -
Heat at
for 60 minutes. -
Quench with
. Dilute with Acetonitrile/Water (1:1).
-
-
Separation (UHPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 60% B over 10 minutes.
-
-
Elution Order Logic:
-
For L-FDLA derivatives, the L-L diastereomer typically elutes before the L-D diastereomer on C18 columns due to hydrophobicity differences (Marfey's Rule), though this must be confirmed for cyclobutyl rings.
-
Workflow Visualization
Figure 2: Indirect validation workflow using Marfey's Reagent to enhance detection and leverage achiral selectivity.
Comparative Performance Data
The following table summarizes experimental outcomes comparing the two methods for a representative 1-amino-3-cyclobutanecarbonitrile scaffold.
| Feature | Method A: Direct Chiral SFC | Method B: Marfey's Derivatization |
| Primary Mechanism | Enantioselective adsorption (H-bonding/Steric) | Hydrophobic discrimination of diastereomers |
| Column Required | Chiral (Amylose/Cellulose) | Achiral (C18/C8) |
| Typical Runtime | 3 - 8 minutes | 10 - 15 minutes (plus 1h prep) |
| Resolution ( | ||
| UV Sensitivity | Poor (requires | Excellent (340 nm, |
| Validation Status | Requires reference standard for peak ID | Self-validating (using L- and D-FDLA) |
| Cost per Sample | High (Column cost) | Low (Reagent cost) |
Expert Insight: The "Cis/Trans" Trap
A common pitfall in aminocyclobutyl synthesis is ignoring the diastereomers.
-
The Problem: The cis and trans isomers are diastereomers and will separate on achiral phases (like the C18 in Method B).
-
The Risk: If you use Method A (Chiral SFC) on a crude mixture, you might see 4 peaks (Enantiomer pair of cis + Enantiomer pair of trans).
-
The Fix: Always purify the diastereomers (cis vs trans) on an achiral silica or C18 column first. Only subject the pure diastereomer to the Chiral Validation step.
References
-
Vertex AI Search. (2024). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][3][4][5][6][7] Link
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters. Link
-
Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC Switching System. Link
-
Regalado, E. L., et al. (2014). Chromatographic resolution of chiral amines: a critical review of the state-of-the-art. Analytical Chemistry. Link
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride: A Comparative Methodological Guide
Executive Summary
4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS: 1909305-75-4; Molecular Formula: C₁₁H₁₃ClN₂) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists (1)[1]. As a Senior Application Scientist, I approach the elemental analysis of this intermediate not just as a regulatory checkbox, but as a fundamental verification of molecular integrity.
Validating this compound requires a dual-pronged analytical strategy:
-
Bulk Stoichiometry : Confirming the precise base-to-salt ratio (C₁₁H₁₂N₂ · HCl) to ensure batch-to-batch synthetic consistency.
-
Trace Elemental Impurities : Ensuring the absence of toxic heavy metals and residual transition metal catalysts (e.g., Palladium) per global pharmacopeial standards (2)[2].
This guide objectively compares the three primary analytical methodologies used to standardize this compound, providing field-proven protocols and self-validating experimental workflows.
Method Comparison: Bulk Stoichiometry vs. Trace Impurities
To achieve comprehensive elemental characterization, laboratories must select platforms based on the specific analytical target. Below is a comparative breakdown of the industry standards.
Automated CHNS Analyzer + Oxygen Flask Combustion (USP <471>)
-
Target: Bulk stoichiometry (C, H, N, Cl percentages).
-
Mechanism: High-temperature combustion (CHNS) coupled with Schöninger flask oxidation for halogens.
-
Performance: This is the gold standard for identity and salt-ratio confirmation. While standard CHNS analyzers accurately quantify Carbon, Hydrogen, and Nitrogen via thermal conductivity detection, direct halogen analysis often suffers from matrix-induced quenching. By utilizing the 3 method, the organic matrix is oxidatively destroyed, converting all covalently and ionically bound chlorine into aqueous chloride for precise potentiometric titration[3].
-
Verdict: Mandatory for verifying the theoretical mass percentages of the hydrochloride salt.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) per USP <233>
-
Target: Trace elemental impurities (Class 1, 2A, 2B, and 3 metals).
-
Mechanism: Closed-vessel microwave digestion followed by argon plasma ionization and mass-to-charge (m/z) separation.
-
Performance: Offers part-per-trillion (ppt) sensitivity. Because 4-(1-aminocyclobutyl)benzonitrile is frequently synthesized using transition metal cross-coupling catalysts, ICP-MS is non-negotiable for quantifying residual Palladium (Pd) or environmental contaminants like Lead (Pb) and Arsenic (As). Closed-vessel microwave digestion is a critical prerequisite to prevent the volatilization of elements like Mercury (Hg) (4)[4].
-
Verdict: Essential for regulatory compliance, safety profiling, and final batch release.
X-Ray Fluorescence (XRF) Spectroscopy
-
Target: Rapid screening of halogens and heavy metals.
-
Mechanism: Excitation of inner-shell electrons using primary X-rays, followed by detection of secondary (fluorescent) X-ray emissions.
-
Performance: XRF provides a non-destructive, reagent-free alternative to ICP-MS for preliminary screening. It can simultaneously detect Cl and heavy metals (like Pd) in minutes without complex sample preparation (5)[5]. However, it lacks the ultra-low detection limits of ICP-MS and is highly subject to matrix effects.
-
Verdict: Excellent for high-throughput in-process monitoring, but insufficient as a standalone final release test.
Experimental Protocols
To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodologies incorporate built-in causality and quality control checks.
Protocol 1: Chlorine Quantification via USP <471> Oxygen Flask Combustion
-
Causality: The oxygen-rich environment ensures the complete oxidative destruction of the cyclobutyl and benzonitrile rings, liberating HCl gas without forming complex organic byproducts.
-
Sample Preparation: Accurately weigh 20.0 mg of this compound onto a halide-free filter paper fuse-strip. Fold the paper to completely enclose the solid.
-
Absorption Solution: Add 15 mL of deionized water and 2 mL of 1 M NaOH into a 500-mL heavy-walled conical Schöninger flask.
-
Combustion: Flush the flask with pure oxygen for 2 minutes. Ignite the fuse-strip, immediately plunge the platinum sample carrier into the flask, and securely hold the stopper until combustion ceases[3].
-
Absorption: Allow the flask to stand for 15–30 minutes with intermittent shaking to ensure complete absorption of the chloride into the alkaline solution.
-
Titration: Transfer the solution to a beaker, acidify with dilute nitric acid, and titrate with 0.005 M Silver Nitrate (AgNO₃) using a potentiometric electrode.
-
Self-Validation Check: Always perform a blank determination using an empty filter paper to subtract background halogen levels from the environment or reagents[3].
Protocol 2: Trace Metal Analysis via ICP-MS (USP <233>)
-
Causality: The addition of HCl stabilizes transition metals (like Pd and Ag) in solution, while the closed-vessel microwave system prevents the loss of highly volatile elements (As, Hg) during the aggressive oxidation phase.
-
Microwave Digestion: Accurately weigh 100 mg of the intermediate into a PTFE digestion vessel. Add 5 mL of concentrated trace-metal grade HNO₃ and 1 mL of HCl.
-
Heating Program: Seal the vessels and heat in a microwave digester to 200°C over 15 minutes, holding for 20 minutes.
-
Dilution: Cool to room temperature and dilute to 50 mL with ultrapure water (18.2 MΩ·cm).
-
Analysis: Introduce the sample into the ICP-MS. Use an internal standard mix (e.g., Yttrium, Rhodium, Iridium) introduced via a T-piece to automatically correct for matrix suppression and physical interferences.
-
Self-Validation Check: Spike a known concentration of target elements (e.g., 1.5 J, where J is the target limit) into a duplicate sample prior to digestion. Recovery must fall between 70% and 150% to validate the absence of matrix interference (4)[4].
Data Presentation
Table 1: Theoretical vs. Experimental Mass Percentages (Stoichiometry)
For a batch to pass identity and purity specifications, the experimental elemental analysis must closely align with the theoretical values of C₁₁H₁₃ClN₂ (MW: 208.69 g/mol ).
| Element | Theoretical Mass (%) | Acceptable Experimental Range (±0.3%) | Analytical Method |
| Carbon (C) | 63.31% | 63.01% – 63.61% | CHNS Analyzer (TCD) |
| Hydrogen (H) | 6.28% | 5.98% – 6.58% | CHNS Analyzer (TCD) |
| Nitrogen (N) | 13.43% | 13.13% – 13.73% | CHNS Analyzer (TCD) |
| Chlorine (Cl) | 16.99% | 16.69% – 17.29% | USP <471> + Titration |
Table 2: ICP-MS Trace Metal Limits (Based on USP <232> Oral PDE)
When assessing elemental impurities, the Permitted Daily Exposure (PDE) limits must be converted to concentration limits based on the maximum daily dose of the final drug product (6)[6].
| Element | ICH/USP Class | Oral PDE (µ g/day ) | Risk Source in 4-(1-Aminocyclobutyl)benzonitrile HCl |
| Cadmium (Cd) | Class 1 | 5 | Reagent contamination / Environmental |
| Lead (Pb) | Class 1 | 5 | Reagent contamination / Environmental |
| Arsenic (As) | Class 1 | 15 | Reagent contamination / Environmental |
| Mercury (Hg) | Class 1 | 30 | Reagent contamination / Environmental |
| Palladium (Pd) | Class 2B | 100 | Residual cross-coupling catalyst from synthesis |
Mandatory Visualization: Analytical Workflow
Below is the logical decision tree and workflow for the elemental standardization of this compound prior to its use in API synthesis.
Caption: Elemental analysis workflow for validating stoichiometry and safety of the pharmaceutical intermediate.
References
-
Title : USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source : Intertek URL :[Link]
-
Title : USP <233> Elemental Impurities—Procedures Source : Analytik Jena URL :[Link]
-
Title : USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source : Agilent URL :[Link]
-
Title : General Chapters: <471> OXYGEN FLASK COMBUSTION Source : United States Pharmacopeia (USP) URL :[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 3. uspbpep.com [uspbpep.com]
- 4. USP <233> - Analytik Jena [analytik-jena.com]
- 5. USP232, USP233 and ICH Q3D - elemental impurities analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. agilent.com [agilent.com]
LC-MS Identification of Common Synthetic Byproducts: A Comparative Guide to HRMS vs. LRMS Workflows
Executive Summary
In pharmaceutical development, the identification of synthetic byproducts is not merely a quality control step; it is a regulatory mandate and a safety imperative. Under ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.
This guide provides a technical comparison between High-Resolution Accurate Mass (HRAM) spectrometry and Low-Resolution Nominal Mass (LRMS) spectrometry for this specific application. While LRMS remains the standard for quantification, this guide argues that HRAM (Q-TOF/Orbitrap) is the superior and necessary "product" for the identification of unknown synthetic byproducts due to its ability to resolve fine isotopic structures and determine elemental composition with <5 ppm error.
Part 1: The Technical Landscape of Synthetic Byproducts
Before selecting an analytical tool, one must understand the "enemy." Synthetic byproducts generally fall into three mechanistic categories. Understanding these origins drives the mass spectrometry strategy.
| Byproduct Category | Origin Mechanism | LC-MS Signature Characteristics |
| Process-Related Impurities | Unreacted starting materials, reagents, catalysts, or intermediates. | Often isobaric or structurally related to precursors. Distinct isotopic patterns (e.g., Cl/Br presence). |
| Side-Reaction Products | Over-alkylation, dimerization, regioisomer formation, or incomplete deprotection. | Predictable mass shifts (e.g., +14 Da for methylation, +Mass of linker for dimers). |
| Degradation Products | Oxidation (N-oxides, sulfoxides), hydrolysis, or photolytic cleavage. | Common delta masses: +16 Da (O), +14 Da (Carbonyl formation from CH2), +18 Da (H2O). |
The Analytical Challenge
The primary challenge in identifying these byproducts is isobaric interference . A nominal mass spectrometer (LRMS) cannot distinguish between an impurity with m/z 300.1 (e.g., a des-halo byproduct) and m/z 300.2 (e.g., an oxidative degradant). Only HRAM can resolve these mass defects to propose a unique molecular formula.
Part 2: Comparative Analysis (HRAM vs. LRMS)
This section objectively compares the performance of High-Resolution Accurate Mass (HRAM) systems (representing the "Product" for identification) against Low-Resolution Mass Spectrometry (LRMS) (the alternative).
Performance Matrix: Identification Capabilities
| Feature | HRAM (Orbitrap / Q-TOF) | LRMS (Triple Quad / Single Quad) | Verdict for Identification |
| Mass Accuracy | < 1–5 ppm Allows precise elemental formula prediction (e.g., distinguishing C14H18N2 vs C13H22O4). | ~0.5 Da (Nominal) Cannot distinguish isobars; relies on retention time matching with known standards. | HRAM is Essential |
| Resolving Power (FWHM) | > 20,000 – 240,000+ Separates co-eluting isobaric species and resolves fine isotopic structure. | ~1,000 (Unit Resolution) Peaks merge; fine isotopes are lost. | HRAM is Superior |
| Fragmentation (MS2) | High-Res MS/MS Fragment ions are measured with ppm accuracy, allowing structural assignment of sub-structures. | Unit-Res MS/MS Good for fingerprinting knowns, but ambiguous for de novo structure elucidation. | HRAM is Superior |
| Sensitivity | Good (pg levels), but scan speed can be slower at highest resolutions. | Excellent (fg levels) Unmatched for quantification (MRM mode), but blind to unknowns. | LRMS Wins (Quantitation) |
| Workflow Suitability | Untargeted Discovery Acquires all ions; data can be retrospectively mined for new impurities. | Targeted Analysis Requires pre-defined transitions; misses unexpected byproducts. | HRAM is Essential |
Expert Insight: The "Confidence Gap"
In a direct comparison, LRMS can only provide a "suspected" identity based on nominal mass.[1] For example, if you synthesize a drug with mass 400 and see a byproduct at 416, LRMS suggests "+16, likely oxidation." However, it could also be a methylation (+14) plus two protons (+2), or a substitution of NH2 with OH (+1). HRAM closes this gap. By measuring the mass at 416.1234 vs 416.0987, it definitively rules out incorrect formulas, saving weeks of synthesis time.
Part 3: Experimental Protocol (The Self-Validating Workflow)
This protocol outlines a robust HRAM-based workflow for identifying a "Level > 0.10%" unknown byproduct.
Phase 1: Data Acquisition (UHPLC-Q-TOF/Orbitrap)
-
Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (for regioisomers), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5 for labile compounds).
-
B: Acetonitrile or Methanol.
-
-
Gradient: Shallow gradient (e.g., 5% to 95% B over 20 mins) to maximize separation of isobars.
-
MS Parameters:
-
Mode: ESI (+/- switching).
-
Scan Type: Data-Dependent Acquisition (DDA) . Top 3-5 most intense ions triggered for MS/MS.
-
Resolution: Set MS1 to >60,000 and MS2 to >15,000.
-
Phase 2: Data Analysis & Structure Elucidation
-
Extract Ion Chromatogram (EIC): Locate the impurity peak and extract the MS1 spectrum.
-
Formula Generation: Use the accurate mass (e.g., m/z 456.2345) and isotopic pattern (A+1, A+2 relative abundance) to generate possible formulas. Limit elements to those present in the reaction (C, H, N, O, S, Cl, etc.).
-
Fragment Matching: Analyze the MS2 spectrum.
-
Identify the "unchanged" portion of the molecule (fragments matching the API).
-
Identify the "shifted" fragments (indicating where the modification occurred).
-
-
In-Silico Validation: Use software (e.g., MassFrontier, ACD/Labs) to fragment the proposed structure virtually and compare it to the experimental spectrum.
Phase 3: Confirmation (The Gold Standard)
-
Synthesis: Synthesize the proposed impurity structure.
-
Co-Injection: Spike the synthesized standard into the original sample.
-
Criteria: The standard and the unknown must have:
-
Identical Retention Time (± 0.05 min).
-
Identical MS1 Accurate Mass (< 5 ppm).[2]
-
Identical MS2 Fragmentation Pattern (spectral matching score > 900/1000).
-
Part 4: Visualizations
Diagram 1: The ICH Q3A Impurity Decision Tree
This diagram illustrates the regulatory logic that triggers the need for LC-MS identification.
Caption: Regulatory logic flow based on ICH Q3A(R2) thresholds determining when structural identification via LC-MS is mandatory.
Diagram 2: The HRAM Identification Workflow
This diagram visualizes the technical steps for elucidating an unknown structure.
Caption: Step-by-step HRAM workflow from sample injection to structural confirmation, highlighting the integration of MS1 and MS2 data.
Part 5: References
-
International Council for Harmonisation (ICH). (2006).[3] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. The Analyst, 145, 1129-1157. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Advantages of HRMS vs. Traditional MS. Retrieved from [Link]
-
Waters Corporation. (2021). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Retrieved from [Link]
Sources
Bioactivity Comparison of Apalutamide vs. Enzalutamide Intermediates: A Technical Guide
Executive Summary
Apalutamide and enzalutamide are structurally homologous, second-generation non-steroidal androgen receptor (AR) antagonists critical in the management of prostate cancer. While their primary mechanisms of action overlap, subtle differences in their chemical intermediates—specifically their aromatic ring moieties and downstream active metabolites—drastically alter their bioactivity, off-target effects, and safety profiles. This guide provides an objective, data-driven comparison of these intermediates, detailing the causality behind their distinct pharmacokinetic behaviors and offering self-validating experimental protocols for laboratory verification.
Structural Activity Relationship (SAR): The Haptenization Paradigm
The fundamental structural divergence between these two agents lies in their core moieties: enzalutamide utilizes a 2-cyanophenyl and a gem-dimethyl group, whereas apalutamide incorporates a 2-cyanopyridine and a cyclobutyl group[1].
The Causality of Chemical Reactivity: The substitution of a phenyl ring with a pyridine ring in apalutamide introduces a strong electron-withdrawing nitrogen atom. This electronic shift renders the adjacent cyano group highly electrophilic. Under physiological, aqueous conditions, the 2-cyanopyridine intermediate becomes highly susceptible to nucleophilic attack by thiol groups (sulfhydryls) found in cysteine residues or glutathione[2].
This reaction forms covalent thiazoline or thiazolidine adducts on host proteins[1]. This process, known as protein haptenization, alters the structural conformation of endogenous proteins, flagging them as foreign antigens. Consequently, this triggers a humoral, immune-mediated Type IV hypersensitivity reaction, which is the mechanistic cause of the higher incidence of skin rash observed in apalutamide clinical trials compared to enzalutamide[1].
Mechanism of 2-cyanopyridine reactivity with thiol nucleophiles leading to immune-mediated rash.
Pharmacological Intermediates: Active Metabolite Profiles
Both drugs undergo extensive hepatic metabolism driven primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. However, the bioactivity of their resulting N-desmethyl intermediates diverges significantly.
-
Enzalutamide: Hepatic cleavage yields N-desmethyl enzalutamide (M2). This active metabolite retains primary and secondary pharmacodynamic potency virtually identical to the parent compound and circulates at comparable steady-state plasma concentrations[3].
-
Apalutamide: Metabolism yields N-desmethyl apalutamide (M3/M4). Unlike enzalutamide's intermediate, this metabolite is significantly less potent, exhibiting only about one-third the transcriptional inhibitory activity of the parent drug in in vitro reporter assays[4].
Hepatic metabolism of Apalutamide and Enzalutamide to their active N-desmethyl intermediates.
Quantitative Bioactivity & Off-Target Dynamics
While both compounds are highly potent competitive inhibitors of the AR ligand-binding domain, their off-target distribution profiles impact their clinical safety. Both drugs exhibit low-affinity off-target binding to the GABA_A receptor (IC50 ~3.0 µM), which is associated with seizurogenic potential[5]. However, apalutamide demonstrates a 4-fold lower steady-state brain tissue penetration compared to enzalutamide, significantly mitigating the risk of drug-induced seizures[5].
Table 1: Structural & Chemical Reactivity Comparison
| Feature | Apalutamide | Enzalutamide |
| Aromatic Ring Moiety | 2-Cyanopyridine | 2-Cyanophenyl |
| Aliphatic Moiety | Cyclobutyl | Gem-dimethyl |
| Electrophilic Reactivity | High (Reacts with thiols) | Low (Stable against thiols) |
| Protein Haptenization | Yes (Cysteine covalent binding) | No |
| Primary Adverse Event Link | Immune-mediated skin rash | Fatigue, rare seizures |
Table 2: Pharmacokinetic & Metabolite Bioactivity Profiles
| Parameter | Apalutamide | Enzalutamide |
| AR Binding Affinity (IC50) | 16.0 nM | 21.4 nM |
| Primary Active Metabolite | N-desmethyl apalutamide | N-desmethyl enzalutamide |
| Metabolite Potency | ~33% of parent compound | ~100% of parent compound |
| Primary Metabolic Enzymes | CYP2C8, CYP3A4 | CYP2C8, CYP3A4 |
| Brain Tissue Penetration | Low (4-fold lower than Enz) | High |
Experimental Methodologies
To objectively validate the structural reactivity and receptor binding affinities of these intermediates, the following self-validating protocols are recommended.
In Vitro Covalent Protein Binding Assay (Haptenization Validation)
Rationale: This assay quantifies the electrophilic reactivity of the 2-cyanopyridine intermediate against host proteins. Self-Validating Mechanism: The protocol incorporates a competitive glutathione (GSH) sink. If the radiolabeling of the protein is significantly quenched upon GSH addition, it validates that the binding mechanism is strictly thiol-dependent nucleophilic attack, ruling out non-specific hydrophobic aggregation.
Step-by-Step Protocol:
-
Preparation: Prepare 10 µM solutions of radiolabeled [14C]-apalutamide and [14C]-enzalutamide in DMSO (final DMSO concentration <1%).
-
Incubation: Add the compounds to a solution of 1 mg/mL Human Serum Albumin (HSA) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 24 hours.
-
Self-Validation (Quenching): Run a parallel control incubation containing an excess of reduced glutathione (50 mM GSH).
-
Precipitation: Stop the reaction by adding ice-cold 10% Trichloroacetic Acid (TCA). Centrifuge at 10,000 x g for 10 minutes to pellet the haptenized proteins.
-
Washing: Wash the protein pellet sequentially with methanol/ether (1:1 v/v) three times to rigorously extract any non-covalently bound (free) radiolabeled drug.
-
Quantification: Solubilize the final pellet in 1N NaOH, neutralize, and quantify covalent binding via liquid scintillation counting (LSC). Expected Result: [14C]-apalutamide will show high covalent binding reducible by GSH, whereas [14C]-enzalutamide will show negligible binding.
Competitive AR Binding Assay (Fluorescence Polarization)
Rationale: To determine the precise IC50 of the parent compounds and their N-desmethyl metabolites against the AR ligand-binding domain (LBD). Self-Validating Mechanism: The use of a known high-affinity reference standard (e.g., unlabeled DHT) alongside the test compounds ensures the dynamic range and sensitivity of the assay are properly calibrated.
Step-by-Step Protocol:
-
Reagent Assembly: Utilize purified recombinant human AR-LBD and a high-affinity fluorescently labeled androgen tracer (e.g., Fluorormone™ AL Green).
-
Titration: Prepare a 10-point serial dilution (ranging from 0.1 nM to 10 µM) of apalutamide, enzalutamide, N-desmethyl apalutamide, and N-desmethyl enzalutamide in assay buffer.
-
Equilibration: Combine 1 nM of the fluorescent tracer, 25 nM of AR-LBD, and the titrated competitors in a 384-well black microplate. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Measurement: Read the microplate on a multi-mode plate reader equipped with fluorescence polarization (FP) filters (Excitation: 485 nm, Emission: 530 nm).
-
Analysis: Calculate the millipolarization (mP) values. Plot mP against the log concentration of the competitors and determine the IC50 using a four-parameter logistic non-linear regression model. Expected Result: Apalutamide (~16.0 nM) and Enzalutamide (~21.4 nM) will show near-equivalent high affinity, while N-desmethyl apalutamide will show a rightward shift in the IC50 curve compared to N-desmethyl enzalutamide.
References
- Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model.ResearchGate.
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.RSC Publishing.
- 203415Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review(s).U.S. Food and Drug Administration (FDA).
- ERLEADA - Mechanism of Action.J&J Medical Connect.
- Apalutamide for the treatment of prostate cancer.PMC - NIH.
- Report on the Deliberation Results February 18, 2019.Pharmaceuticals and Medical Devices Agency (PMDA).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00437J [pubs.rsc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 5. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(1-Aminocyclobutyl)benzonitrile Hydrochloride: Proper Disposal Procedures
Executive Summary & Core Directive
4-(1-aminocyclobutyl)benzonitrile hydrochloride (CAS: 1909305-75-4) is a functionalized aromatic nitrile salt commonly used as a pharmaceutical intermediate.[1][2] While not classified as an acutely toxic "P-listed" waste under US RCRA regulations, it poses specific risks due to its skin/eye irritant properties , potential for acid hydrolysis , and nitrogenous content .[1]
Core Directive: Treat this compound as Hazardous Chemical Waste . Do not dispose of via municipal trash or sanitary sewer systems.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Identification & Chemical Profile[1][2][4][5]
Understanding the chemical structure is the first step in safe disposal.[1] This compound features a benzonitrile moiety (aromatic cyanide) and a primary amine stabilized as a hydrochloride salt .[1]
Chemical Data Table
| Property | Detail | Operational Implication |
| CAS Number | 1909305-75-4 | Unique identifier for waste manifesting.[1] |
| Molecular Formula | C₁₁H₁₃ClN₂ | Contains Nitrogen and Chlorine; incineration requires scrubbers.[1] |
| Physical State | Solid (Powder) | Dust inhalation risk during transfer.[1] |
| Solubility | Water Soluble (Moderate) | Potential for aquatic toxicity if released to drains.[1] |
| Acidity | Acidic in solution | HCl salt will lower pH of aqueous mixtures; incompatible with strong bases.[1] |
| Stability | Stable under normal conditions | Avoid strong oxidizers and strong acids (hydrolysis risk).[1] |
GHS Classification (Self-Classification based on Analogues)[1][2]
Critical Safety Note: While aromatic nitriles are generally more stable than aliphatic nitriles, never mix this compound with strong acids (e.g., concentrated sulfuric acid) or strong oxidizers , as this can theoretically liberate toxic gases or cause energetic reactions.[1]
Pre-Disposal Handling & Spill Management[1][2]
Before disposal, the material must be stabilized and packaged.
Personal Protective Equipment (PPE)[2]
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).[1]
-
Eye Protection: Chemical safety goggles (ANSI Z87.1).[1]
-
Respiratory: If handling open powder outside a fume hood, use an N95 or P100 particulate respirator.[1]
-
Clothing: Standard lab coat and closed-toe shoes.
Spill Cleanup Protocol
If the solid powder is spilled:
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Protect: Don full PPE.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Collect: Scoop up material using a plastic spatula or dustpan.[1] Place into a wide-mouth high-density polyethylene (HDPE) jar.
-
Clean: Wipe the surface with a soap/water solution.[1]
-
Label: Mark the container as "Hazardous Waste - Debris from Spill of [Compound Name]".
Disposal Workflow & Decision Logic
The following decision tree outlines the correct waste stream for the compound based on its physical state (Solid vs. Liquid).
Waste Stream Visualization
Figure 1: Decision logic for segregating this compound waste streams.
Detailed Procedures
Scenario A: Pure Solid Waste (Expired/Unused) [1]
-
Container: Use a clear glass or HDPE jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Store in the "Solid Organic Waste" satellite accumulation area.
-
Disposal: Hand over to EHS for incineration .[1]
Scenario B: Liquid Waste (Reaction Mixtures)
-
Organic Solvents: If dissolved in Methanol, DCM, or DMSO, collect in the appropriate solvent carboy (Halogenated vs. Non-Halogenated).[1] The nitrile compound is a minor contaminant and does not alter the waste classification of the bulk solvent.
-
Aqueous Solutions: If dissolved in water/buffer:
Regulatory Compliance (US Focus)
RCRA Classification (40 CFR 261)[2]
-
Listed Waste: This specific CAS is not on the EPA P-list (Acutely Hazardous) or U-list (Toxic).[1]
-
Characteristic Waste:
-
Ignitability (D001): No (Solid).[1]
-
Corrosivity (D002): Possible if in aqueous solution with pH
2.[1] Action: Neutralize. -
Reactivity (D003): Not reactive under standard conditions. Does not meet the definition of a cyanide-bearing waste that generates toxic gases unless exposed to pH between 2 and 12.[1]5. However, aromatic nitriles are stable.[1]
-
Toxicity (D004-D043): Not a TCLP listed contaminant.[1]
-
DOT Shipping (for Waste Haulers)
When prepared for transport by a licensed hauler, it typically falls under:
-
UN Number: UN 3077 (if environmentally hazardous) or UN 2811 (Toxic Solid, Organic, N.O.S.).[1]
-
Proper Shipping Name: Toxic Solid, Organic, N.O.S. (this compound).[1]
-
Packing Group: III.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound. (Generic reference for SDS structure compliance).
Sources
Personal protective equipment for handling 4-(1-aminocyclobutyl)benzonitrile hydrochloride
Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets and understanding the mechanistic behavior of the molecule. 4-(1-aminocyclobutyl)benzonitrile hydrochloride (CAS: 1909305-75-4) is a highly specialized building block used in advanced drug discovery[1]. Because comprehensive toxicological profiles for early-stage intermediates are often incomplete, handling protocols must be built on predictive chemical risk assessment and stringent, self-validating safety systems[2].
This guide provides a field-proven, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.
Compound Profiling & Mechanistic Risk Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's physical and chemical properties to understand why it poses specific risks:
-
The Hydrochloride (HCl) Salt Form: Milled HCl salts are inherently hygroscopic and exist as fine, electrostatically charged powders. If this dust contacts ambient moisture (such as sweat on human skin or the mucous membranes of the eyes and respiratory tract), it dissolves to create localized acidic micro-environments, leading to acute irritation.
-
The Nitrile Moiety (–C≡N): While covalently bound nitriles are stable under standard ambient conditions, exposure to strong acids or specific in vivo enzymatic cleavage (via cytochrome P450 pathways) can theoretically liberate cyanide equivalents. Therefore, systemic absorption via inhalation or ingestion must be strictly prevented.
-
Aerosolization Risk: The fine particulate nature of the compound means it is highly susceptible to triboelectric charging (static electricity). Without proper static control, the powder can aerosolize, bypassing standard physical containment and creating an invisible inhalation hazard.
Quantitative Data & Exposure Thresholds
Because a specific Occupational Exposure Limit (OEL) has not been established for this novel intermediate, it is globally regulated under the standard for Particulates Not Otherwise Regulated (PNOR) [3],[4].
| Parameter | Value | Mechanistic Implication |
| CAS Number | 1909305-75-4 | Unique identifier for safety and inventory tracking[1]. |
| Molecular Weight | 208.69 g/mol | Small molecule; possesses high membrane permeability if solubilized[1]. |
| Storage Temperature | 2-8°C (Desiccated) | Prevents ambient moisture from degrading the hygroscopic HCl salt[1]. |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hr TWA) | Regulatory ceiling for airborne non-specific particulates[3]. |
| OSHA PEL (Respirable) | 5 mg/m³ (8-hr TWA) | Critical threshold for particles <10 μm capable of reaching the alveoli[3],[4]. |
| Purity | ≥95% | Trace impurities may include unreacted toxic precursors[1]. |
The PPE Framework: Mechanistic Justification
PPE should never be applied blindly; it is a targeted mitigation strategy designed to intercept specific exposure routes.
Caption: Mechanistic risk assessment and targeted PPE mitigation pathways.
-
Respiratory Protection (P100/N95 Respirator): Standard surgical masks do not seal against the face and cannot filter the 5 mg/m³ respirable fraction of PNOR dusts[3]. A fitted N95 or P100 respirator is mandatory when handling the dry powder outside of a closed system.
-
Dermal Protection (Double Nitrile Gloving): Nitrile provides excellent chemical resistance against the compound. Causality for double gloving: The outer glove handles the bulk container and weighing tools. Once the compound is transferred, the outer glove is shed. This self-validating step ensures no microscopic dust is transferred to the sash handle, balance keypad, or lab notebooks.
-
Ocular Protection (Chemical Splash Goggles): Standard safety glasses leave gaps at the brow and cheeks. Because the HCl salt can cause severe localized pH drops upon contact with the moisture of the eye, fully sealed splash goggles are required.
Operational Workflow: Step-by-Step Methodology
Caption: Operational workflow for handling this compound.
Phase 1: Pre-Operational Setup & Equilibration
-
Thermal Equilibration: Transfer the sealed vial from 2-8°C storage to the fume hood[1]. Allow it to sit for 15 minutes before opening.
-
Causality: Opening a cold vial introduces ambient humidity, which will immediately condense on the hygroscopic HCl salt, degrading it into an unmanageable, sticky paste.
-
-
Environmental Verification: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.
-
Self-Validation: If the velocity exceeds 0.6 m/s, turbulent eddies will form, potentially blowing the fine powder back into your breathing zone. Adjust the sash accordingly.
-
-
Static Elimination: Discharge the weighing area and the anti-static weighing boat using a zero-stat gun.
Phase 2: Weighing and Transfer
-
Don all required PPE (Respirator, Goggles, Lab Coat, Double Nitrile Gloves). Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over the cuff to create a continuous barrier.
-
Using a grounded micro-spatula, carefully dispense the required mass into the anti-static boat.
-
Self-Validation: Observe the powder during transfer. If it clings aggressively to the spatula or "jumps," static is still present. Stop and re-discharge the environment.
-
-
Transfer the powder directly into the reaction vessel and immediately seal it, or add the primary reaction solvent to solubilize the powder, eliminating the inhalation hazard.
Phase 3: Doffing and Decontamination
-
Outer Glove Removal: Immediately remove the outer contaminated gloves inside the fume hood and dispose of them in a solid hazardous waste container.
-
Wipe down the balance, spatulas, and hood surface with a damp wipe moistened with a 1% sodium bicarbonate solution.
-
Causality: The mild base neutralizes residual hydrochloride salts, rendering them into benign, highly water-soluble forms that are easily wiped away.
-
Disposal & Waste Management Plan
Improper disposal of nitrile-containing intermediates can lead to environmental contamination or hazardous reactions in waste carboys[2].
-
Solid Waste: Any consumables (weighing boats, spatulas, outer gloves, Kimwipes) that contacted the pure powder must be treated as hazardous chemical waste. Segregate these into a dedicated, clearly labeled solid waste bin. Do not mix with general biohazard or standard municipal trash.
-
Liquid Waste: Once solubilized, the compound and its solvent matrix must be collected in a compatible waste carboy. Ensure the waste container is properly labeled with the exact chemical name (do not use abbreviations). If halogenated solvents (e.g., DCM) were used for the reaction, route to the Halogenated Waste stream.
-
Spill Protocol (Dry Powder): In the event of a powder spill, do not sweep . Sweeping mechanically aerosolizes the dust. Instead, cover the spill with absorbent pads dampened with water or a mild basic solution to physically suppress the dust, then carefully scoop the wet mass into a hazardous waste bag[2].
References
-
Title: Particulates Not Otherwise Regulated, Total and Respirable Dust (PNOR) | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Research Council | URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
